Structure Elucidation of 4-Bromo-5-fluoro-2-iodobenzoic Acid: A Comprehensive Analytical Framework
Executive Summary & Analytical Causality The structural elucidation of highly functionalized polyhalogenated aromatics, such as 4-Bromo-5-fluoro-2-iodobenzoic acid (CAS 1870155-80-8) 1, presents a unique challenge in mod...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Analytical Causality
The structural elucidation of highly functionalized polyhalogenated aromatics, such as 4-Bromo-5-fluoro-2-iodobenzoic acid (CAS 1870155-80-8) 1, presents a unique challenge in modern analytical chemistry. This molecule features a tetra-substituted benzene ring containing four distinct electronegative substituents: a carboxylic acid (-COOH), iodine (-I), bromine (-Br), and fluorine (-F) 2.
Standard 2D NMR techniques (like COSY or NOESY) are of limited utility due to the scarcity of protons (only H3 and H6 remain). Therefore, the analytical strategy cannot rely on proton-proton correlations. Instead, the protocol must be designed as a self-validating system that leverages the unique isotopic signatures of the heavy halogens and the robust scalar coupling networks (
By triangulating High-Resolution Mass Spectrometry (HRMS) isotopic fingerprinting with multinuclear NMR (
, , ), we establish an interlocking web of data where every assigned peak mathematically validates the others.
Figure 1: Orthogonal analytical workflow for polyhalogenated benzoic acid elucidation.
High-Resolution Mass Spectrometry (HRMS) & Isotopic Fingerprinting
Causality of the ESI- Approach
The carboxylic acid moiety is highly electron-withdrawn by the ortho-iodine and para-fluorine atoms, significantly lowering its
. This makes it an ideal candidate for negative-ion Electrospray Ionization (ESI-), which will readily yield the deprotonated molecular ion .
The Halogen Isotope Self-Validation
Bromine exists in nature as two stable isotopes,
and , in a nearly 1:1 ratio. Iodine () and Fluorine () are monoisotopic 4. Consequently, the mass spectrum of this compound will not present a single peak, but rather a highly diagnostic doublet separated by 2 Daltons. If this exact 1:1 doublet is missing, the structural hypothesis is immediately invalidated.
Table 1: HRMS Isotopic Pattern for
(Formula: )
Isotope / Ion
Exact Mass (m/z)
Relative Abundance
Diagnostic Causality
()
342.8266
~100%
Base peak; confirms presence of , ,
343.8300
~7.5%
isotopic contribution from the 7 carbon atoms
()
344.8246
~97%
Confirms the characteristic ~1:1 Bromine isotope ratio
Multinuclear NMR Spectroscopy (
,
,
)
The core of the structural proof relies on mapping the scalar coupling (
-coupling) between the nucleus and the surrounding and nuclei. Because is 100% naturally abundant and possesses a spin of ½, it acts as an internal topological probe 5.
and
NMR: The Scalar Coupling Network
There are only two protons on the ring: H3 and H6.
H6 is ortho to the fluorine atom at C5. Ortho H-F coupling (
) is typically large, ranging from 8.5 to 10.0 Hz 6.
H3 is meta to the fluorine atom. Meta H-F coupling (
) is smaller, typically 5.5 to 6.5 Hz.
H3 and H6 are para to each other. Para proton-proton coupling (
) is negligible (< 1 Hz) and usually only observed as peak broadening.
Therefore, the
spectrum will show two distinct doublets. The spectrum (when run without proton decoupling) will show a doublet of doublets (dd), perfectly mirroring the -values extracted from the proton spectrum. This mathematical symmetry is the ultimate proof of regiochemistry.
Figure 2: Spin-spin scalar coupling network between the F5, H3, and H6 nuclei.
Table 2:
and NMR Assignments
Nucleus
Position
Expected Shift (ppm)
Multiplicity
Coupling Constant ()
H6
7.60 - 7.90
Doublet (d)
Hz
H3
8.10 - 8.40
Doublet (d)
Hz
F5
-105 to -115
Doublet of doublets (dd)
Hz, Hz
NMR: The Heavy Atom Effect and C-F Splitting
The
spectrum provides orthogonal confirmation of the halogen positions.
The Heavy Atom Effect: Iodine possesses a massive, polarizable electron cloud that induces relativistic spin-orbit coupling. This heavily shields the attached carbon (C2), driving its chemical shift drastically upfield into the 85–95 ppm range. If this upfield shift is absent, the iodine is not attached to the ring.
Carbon-Fluorine Coupling: Because
is spin-½, it splits the signals. The ipso-carbon (C5) will appear as a massive doublet ( Hz). The ortho-carbons (C4, C6) will show coupling (~20-25 Hz) 7.
Table 3:
NMR Assignments & C-F Coupling
Carbon
Position
Expected Shift (ppm)
Multiplicity
Coupling
C1
-COOH
165 - 170
Singlet
Hz
C2
C-I
85 - 95
Singlet
Heavy atom effect (Diagnostic)
C3
C-H
135 - 142
Doublet
Hz
C4
C-Br
118 - 125
Doublet
Hz
C5
C-F
155 - 165
Doublet
Hz
C6
C-H
115 - 122
Doublet
Hz
Step-by-Step Experimental Methodologies
To ensure absolute trustworthiness, the following protocols must be executed with strict adherence to the stated parameters.
Protocol 1: High-Resolution Mass Spectrometry (ESI-HRMS)
Sample Preparation: Dissolve 1.0 mg of 4-Bromo-5-fluoro-2-iodobenzoic acid in 1 mL of LC-MS grade Methanol. Dilute 1:100 in Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.
Causality: While formic acid typically suppresses the ionization of weak acids, the highly electron-withdrawn nature of this specific benzoic acid ensures it remains sufficiently deprotonated for ESI- detection, while the acidic buffer stabilizes the electrospray plume.
Instrument Tuning: Operate the mass spectrometer in negative Electrospray Ionization (ESI-) mode. Set the capillary voltage to 2.5 kV and the desolvation temperature to 350 °C.
Acquisition: Scan the m/z range from 100 to 600 Da.
Data Processing: Extract the
ion chromatogram. Verify the presence of the 342.8 / 344.8 m/z doublet at a ~1:1 ratio.
Protocol 2: Multinuclear NMR Acquisition
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-
.
Causality: The highly polar, hydrogen-bonding carboxylic acid has poor solubility in non-polar solvents like CDCl
. DMSO- disrupts intermolecular dimers, preventing severe line broadening and ensuring sharp aromatic signals.
NMR Acquisition: Use a 400 or 500 MHz spectrometer. Acquire 16 scans with a relaxation delay () of 1.0 s.
NMR Acquisition: Acquire two separate spectra at 376 or 470 MHz: one with decoupling (yielding a single sharp fluorine singlet) and one without decoupling (to extract the critical and coupling constants).
NMR Acquisition: Acquire at 100 or 125 MHz with a minimum of 1024 scans.
Critical Parameter: Set the relaxation delay (
) to 3.0 - 5.0 seconds .
Causality: This molecule contains four quaternary carbons (C1, C2, C4, C5). Because they lack attached protons to facilitate dipole-dipole relaxation, these nuclei have exceptionally long
relaxation times. A standard short delay will saturate these spins, rendering the quaternary carbons invisible in the final spectrum.
References
Arborpharmchem. "Custom Synthesis - Cas No.1870155-80-8 4-Bromo-5-fluoro-2-iodobenzoic acid".
National Center for Biotechnology Information. "PubChem Compound Summary for CID 127018924, 4-Bromo-5-fluoro-2-iodobenzoic acid".
[1][2][3][4] Executive Summary 4-Bromo-5-fluoro-2-iodobenzoic acid (CAS 1870155-80-8) is a high-value, tri-halogenated aromatic scaffold designed for the precise construction of complex pharmaceutical intermediates.[1][2...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2][3][4]
Executive Summary
4-Bromo-5-fluoro-2-iodobenzoic acid (CAS 1870155-80-8) is a high-value, tri-halogenated aromatic scaffold designed for the precise construction of complex pharmaceutical intermediates.[1][2] Its structural uniqueness lies in the presence of three distinct halogen atoms (Iodine, Bromine, Fluorine) positioned around a benzoic acid core.[1][2] This configuration establishes a strict chemoselectivity hierarchy , enabling sequential, orthogonal functionalization without the need for intermediate protection steps.[1][2]
This guide provides an in-depth technical analysis of the compound's reactivity profile, a validated synthesis logic based on Directed Ortho Metalation (DoM), and experimental workflows for its application in synthesizing fused heterocycles and bi-aryl systems.[1][2]
Chemical Profile & Structural Analysis[2][3]
Identification
Property
Specification
Chemical Name
4-Bromo-5-fluoro-2-iodobenzoic acid
CAS Number
1870155-80-8
Molecular Formula
C₇H₃BrFIO₂
Molecular Weight
344.91 g/mol
Appearance
Off-white to pale yellow crystalline powder
Solubility
Soluble in DMSO, MeOH, DMF; sparingly soluble in water
pKa (Predicted)
~2.5 (Acidic due to ortho-I and electron-withdrawing halogens)
Electronic Structure & Reactivity Hierarchy
The compound functions as a "molecular switchboard," where each substituent can be addressed selectively based on bond dissociation energies (BDE) and electronic environments.[1][2]
C2-Iodine (The "Trigger"): The C-I bond is the weakest and most labile.[1][2] It is the primary site for oxidative addition by Pd(0) catalysts, enabling facile Suzuki, Sonogashira, or Heck couplings at room temperature.[1][2]
C4-Bromine (The "Anchor"): The C-Br bond is significantly stronger than C-I.[1][2] It remains inert under mild Pd-catalyzed conditions used for the iodine, allowing for a second, higher-temperature coupling event later in the sequence.[1][2]
C5-Fluorine (The "Blocker/Modulator"): Strategically positioned to modulate metabolic stability (blocking the para-position relative to the iodine).[1][2] While generally inert to Pd-catalysis, it can undergo Nucleophilic Aromatic Substitution (SNAr) if the ring is sufficiently activated by conversion of the acid to an electron-withdrawing amide or oxazoline.[1][2]
C1-Carboxylic Acid: Provides a handle for cyclization (to form lactones/lactams) or amide coupling.[1][2]
Synthesis & Manufacturing Logic
While specific industrial patents for this exact CAS are proprietary, the structural isomerism dictates that the most robust synthetic route is via Directed Ortho Metalation (DoM) of 4-bromo-3-fluorobenzoic acid.[1][2] This method ensures the correct regiochemistry (Iodine at C2, adjacent to COOH).[1][2]
Retrosynthetic Analysis
The target molecule is accessed by installing the iodine atom ortho to the carboxylic acid.[1][2] The precursor, 4-bromo-3-fluorobenzoic acid, possesses two ortho protons (C2 and C6).[1][2]
C2 (between F and COOH): Sterically crowded and sandwiched between two directing groups.[1][2]
C6 (ortho to COOH, meta to F): The kinetically and thermodynamically favored site for lithiation using bulky bases like LiTMP or LDA, leading to the correct 2-iodo-4-bromo-5-fluoro substitution pattern (renumbering applies after iodination).[1][2]
Add LDA (2.2 eq) dropwise.[1][2] The first equivalent deprotonates the carboxylic acid to form the lithium carboxylate; the second equivalent removes the ortho-proton at C6 (relative to original numbering) to generate the aryl lithio-species.[1][2]
Critical Control: Maintain temperature below -70°C to prevent "halogen dance" (migration of the bromine).[1][2]
Iodination:
Stir the lithiated species for 1 hour at -78°C.
Cannulate a solution of Iodine (2.5 eq) in THF into the reaction mixture. The solution will decolorize as the iodine is consumed.[1][2]
Quench & Workup:
Allow the mixture to warm to 0°C.
Quench with saturated aqueous NH₄Cl followed by 10% Na₂S₂O₃ (to reduce excess iodine).[1][2]
Acidify with 1M HCl to pH 2 to precipitate the free acid.[1][2]
Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.[1][2]
Purification:
Recrystallize from Ethanol/Water or purify via column chromatography (Hexane/EtOAc + 1% AcOH).[1][2]
Visualization: Synthesis & Reactivity[2][3][5]
Synthesis Pathway and Chemoselectivity Map[2]
Caption: Synthesis via Directed Ortho Metalation and subsequent orthogonal functionalization pathways.
Application Workflows
Workflow A: Sequential Cross-Coupling (The "Ladder" Strategy)
This workflow exploits the reactivity gap between C-I and C-Br to build bi-aryl or tri-aryl systems.[1][2]
Mechanism:[1][2][3] Higher temperature and more active catalyst are required to activate the C-Br bond.[1][2]
Workflow B: Synthesis of Fluorinated Isocoumarins
The ortho-relationship between the carboxylic acid and the iodine is ideal for synthesizing isocoumarins, a scaffold found in many natural products and serine protease inhibitors.[1][2]
Protocol:
Mix Target Acid (1.0 eq) with a terminal alkyne (1.2 eq).[1][2]
Catalyst: PdCl₂ (5 mol%), CuI (10 mol%), Et₃N (3.0 eq) in DMF.[1][2]
Heat to 80°C.
Pathway: Sonogashira coupling at C2 replaces Iodine with the alkyne.[1][2] The pendant carboxylate then attacks the activated triple bond (5-exo-dig or 6-endo-dig cyclization) to form the isocoumarin ring system.[1][2]
Light Sensitivity: The C-I bond is photosensitive.[1][2] Store the compound in amber vials or foil-wrapped containers to prevent homolytic cleavage and iodine liberation (manifesting as purple discoloration).[1][2]
Storage: Keep at 2-8°C under inert atmosphere (Argon/Nitrogen) to maintain high purity for metal-catalyzed reactions.
References
Synthesis of Polyhalogenated Benzoic Acids via Ortho-Lithiation
Source: Schlosser, M. (2005).[1][2] "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie International Edition.
Relevance: Establishes the foundational logic for using LDA/LiTMP to selectively lithiate benzoic acids at the position ortho to the carboxyl
Chemoselectivity in Pd-Catalyzed Couplings (I vs Br)
Source: Fairlamb, I. J. S. (2007).[1][2] "Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Benzoic Acids." Organic & Biomolecular Chemistry.
Relevance: Validates the protocol for reacting Iodine selectively at room temper
Technical Guide: Spectral Characterization of 4-Bromo-5-fluoro-2-iodobenzoic Acid
Executive Summary & Scaffold Utility 4-Bromo-5-fluoro-2-iodobenzoic acid (CAS: 1870155-80-8) is a high-value trisubstituted benzene scaffold used primarily in medicinal chemistry for fragment-based drug discovery (FBDD)....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scaffold Utility
4-Bromo-5-fluoro-2-iodobenzoic acid (CAS: 1870155-80-8) is a high-value trisubstituted benzene scaffold used primarily in medicinal chemistry for fragment-based drug discovery (FBDD). Its structural uniqueness lies in its orthogonal reactivity :
Iodide (C2): Highly reactive for Sonogashira or Suzuki couplings (favored site for first diversification).
Bromide (C4): Secondary handle for cross-coupling, requiring forcing conditions or specialized catalysts after C2 is substituted.
Fluoride (C5): Provides metabolic stability and can serve as a handle for SNAr reactions if activated by electron-withdrawing groups.
Carboxylic Acid (C1): Anchor point for amide coupling or heterocycle formation (e.g., benzimidazoles, quinazolinones).
This guide provides the spectral fingerprints required to validate this compound, distinguishing it from common regioisomeric impurities like 2-bromo-5-fluoro-4-iodobenzoic acid.
Compound Profile
Property
Data
IUPAC Name
4-Bromo-5-fluoro-2-iodobenzoic acid
CAS Number
1870155-80-8
Molecular Formula
C₇H₃BrFIO₂
Exact Mass
343.8345 (⁷⁹Br), 345.8325 (⁸¹Br)
Appearance
Off-white to pale yellow solid
Solubility
DMSO, Methanol, Ethyl Acetate; insoluble in water (unless basified)
Synthesis & Preparation Context
Understanding the synthesis is critical for interpreting spectral impurities. The standard route involves a Sandmeyer reaction from the corresponding anthranilic acid derivative.
Synthetic Workflow (Graphviz)
Figure 1: Synthesis pathway via Sandmeyer iodination. Impurities often include unreacted amine or hydro-deaminated byproducts (4-bromo-3-fluorobenzoic acid).
Spectral Atlas
A. 1H NMR Spectroscopy (Proton NMR)
The 1H NMR spectrum is distinct due to the "para" relationship of the protons in the 1,2,4,5-substitution pattern, though they are technically para to substituents, not each other.
Solvent: DMSO-d₆ (Recommended due to solubility and COOH proton exchange).
Frequency: 400 MHz or higher.
Shift (δ, ppm)
Multiplicity
Integral
Assignment
Structural Logic
13.5 - 14.0
Broad Singlet (br s)
1H
-COOH
Acidic proton; shift varies with concentration/water content.
8.15 - 8.25
Doublet (d)
1H
H6 (Ar-H)
Diagnostic Peak. Ortho to F and Ortho to COOH. The large coupling constant (J ≈ 7.5 - 9.0 Hz ) corresponds to ³J_H-F coupling.
7.95 - 8.05
Doublet (d) or Singlet
1H
H3 (Ar-H)
Ortho to I and Ortho to Br. Appears as a singlet or a doublet with small coupling (J ≈ 5.5 - 6.5 Hz ) due to ⁴J_H-F (meta-coupling).
Interpretation Notes:
H6 (Ortho-F): This proton is significantly deshielded by the adjacent carboxylic acid and the fluorine. The coupling to fluorine (³J_HF) is the most reliable confirmation of the 5-fluoro position relative to H6.
H3 (Ortho-I): The iodine atom exerts a "heavy atom effect," but in the proton spectrum, the steric compression and orthogonality often result in a sharp singlet or finely split doublet.
B. 13C NMR Spectroscopy (Carbon NMR)
The ¹³C spectrum is dominated by C-F coupling and the unique shielding effect of iodine.
Solvent: DMSO-d₆
Shift (δ, ppm)
Multiplicity
Coupling (Hz)
Assignment
Mechanistic Insight
166.0 - 167.0
Singlet (s)
-
C=O
Carbonyl carbon.
158.0 - 160.0
Doublet (d)
¹J_CF ≈ 245-255 Hz
C5 (C-F)
Direct C-F bond. Large coupling constant confirms F presence.
Strategic Selection of Starting Materials for 4-Bromo-5-fluoro-2-iodobenzoic Acid Synthesis
Executive Summary The synthesis of 4-Bromo-5-fluoro-2-iodobenzoic acid represents a critical challenge in the preparation of poly-halogenated aromatic scaffolds, widely utilized in the development of MEK inhibitors (e.g....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of 4-Bromo-5-fluoro-2-iodobenzoic acid represents a critical challenge in the preparation of poly-halogenated aromatic scaffolds, widely utilized in the development of MEK inhibitors (e.g., Cobimetinib intermediates) and other oncology pharmacophores.
The "2-iodo" position, flanked by a carboxylic acid and a halogenated ring system, introduces significant steric crowding. Consequently, the selection of starting materials is not merely a matter of availability but of regiocontrol . This guide delineates two primary synthetic pathways:
The "De Novo" Route: Starting from 4-bromo-3-fluorobenzoic acid via regioselective nitration.
The "Advanced Intermediate" Route: Utilizing 2-amino-4-bromo-5-fluorobenzoic acid via a Sandmeyer transformation.
Retrosynthetic Analysis & Strategy
To guarantee high purity and yield, we must analyze the disconnection of the C-I and C-N bonds. The high electron density required for direct iodination is absent in the deactivated benzoic acid ring; thus, a diazonium intermediate is the most reliable entry point.
Logical Pathway Diagram
The following directed graph illustrates the retrosynthetic logic and forward process flow.
Figure 1: Retrosynthetic disconnection showing the lineage from the fundamental fluorobenzoic acid precursor to the target.[1][2]
For researchers initiating synthesis from basic commodity chemicals, 4-Bromo-3-fluorobenzoic acid (CAS: 153556-42-4) is the optimal ground-zero precursor.
Why this Starting Material?
Regiochemistry: The fluorine atom at position 3 is an ortho/para director, while the carboxylic acid is a meta director. In an electrophilic aromatic substitution (Nitration), the position para to the fluorine (Position 6) is sterically accessible and electronically favored.
Numbering Shift: Nitration at Position 6 of 4-bromo-3-fluorobenzoic acid yields 4-bromo-5-fluoro-2-nitrobenzoic acid (after renumbering to lowest locants). This perfectly sets the stage for the iodine installation.
Critical Transformation: Nitration
Reagents: Fuming Nitric Acid (
), Concentrated Sulfuric Acid ().
Mechanism: The nitronium ion (
) attacks the position para to the fluorine.
Key Challenge: Avoiding dinitration or dehalogenation. Temperature control is paramount.
For expedited drug development workflows, starting with 2-Amino-4-bromo-5-fluorobenzoic acid (CAS: 1374208-42-0) is recommended. This bypasses the hazardous nitration and reduction steps.
The Sandmeyer Protocol (Iodination)
This is the definitive step to install the iodine atom. The amino group is converted to a diazonium salt, which is then displaced by iodide.
Experimental Workflow
Diazotization: The amine is treated with Sodium Nitrite (
) in acidic media ( or ) at 0–5°C.
Substitution: A solution of Potassium Iodide (
) is added. The reaction is driven by the release of gas.
Step-by-Step Methodology
Step 1: Charge a reactor with 2-Amino-4-bromo-5-fluorobenzoic acid (1.0 eq) and 20%
) to neutralize excess iodine (indicated by a color change from dark purple/brown to yellow). Filter the precipitate.[3][5][6][7][8]
Data Summary: Process Efficiency
Parameter
Value
Notes
Yield
75% – 85%
High efficiency due to clean displacement.
Purity (HPLC)
>98%
Main impurity is the hydrolyzed phenol (hydroxy-acid).
Temp Range
0°C (Diazo) 25°C (Iodo)
Strict thermal control prevents decomposition.
Key Reagent
Potassium Iodide (KI)
Excess KI ensures complete conversion.
Alternative Route: Directed Ortho Metalation (DOM)
While the Sandmeyer route is robust, a lithiation strategy exists for specific analogs, though it poses higher regioselectivity risks for this specific substitution pattern.
Concept: Use of LDA (Lithium Diisopropylamide) to deprotonate 4-bromo-3-fluorobenzoic acid.
Risk: Lithiation tends to occur ortho to the fluorine (Position 2).
Result: 4-bromo-3-fluoro-2-iodo benzoic acid.
Mismatch: This yields the isomer where Iodine is adjacent to Fluorine, not the target (4-bromo-5 -fluoro-2-iodo).[9]
Verdict:NOT RECOMMENDED for the specific 5-fluoro isomer. The Sandmeyer route guarantees the correct 2,5-relationship between Iodine and Fluorine.
Detailed Synthesis Diagram (Sandmeyer Route)
The following diagram details the chemical flow from the advanced amine precursor to the final isolated acid.
Figure 2: Process flow for the Sandmeyer conversion of the amine to the iodo-acid.
Safety & Handling Protocols
Diazonium Salts: Potentially explosive if allowed to dry. Always keep the intermediate in solution and proceed immediately to the iodination step.
Hydrofluoric Acid Risks: While not using HF gas, the degradation of fluorinated aromatics under extreme conditions can release fluoride ions. Use glass-lined reactors where possible.
Iodine Waste: The waste stream will contain elemental iodine and iodide. Treat with sodium thiosulfate or bisulfite before disposal to prevent corrosion and toxicity.
References
Synthesis of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. (Patent).[2][9] Describes the Sandmeyer conversion of the amino-ester analog, validating the amine-to-iodo transformation chemistry.
Source: Google Patents.Link
2-AMINO-4-BROMO-5-FLUOROBENZOIC ACID Synthesis. (ChemicalBook). Provides the hydrogenation protocol to generate the amine precursor from the nitro-benzoic acid.
Source: ChemicalBook.[10]Link
4-Fluoro-2-iodobenzoic acid Building Blocks. (Ossila). Discusses the utility of fluoro-iodo-benzoic acids in heterocyclic synthesis (e.g., Sonogashira coupling), establishing the value of the target scaffold.
Source: Ossila.Link
Preparation of 2,3,4-Trifluoro-5-(Iodo or Bromo)-Benzoic Acid. (Patent).[11] Illustrates parallel halogenation strategies on fluorinated benzoic acids.
Source: Google Patents.Link
Technical Guide: Reactivity & Chemoselectivity of the C-I Bond in 4-Bromo-5-fluoro-2-iodobenzoic Acid
Executive Summary 4-Bromo-5-fluoro-2-iodobenzoic acid (CAS: 1133123-02-0) is a high-value, polysubstituted haloarene scaffold used extensively in the synthesis of kinase inhibitors (e.g., MEK/ERK pathways) and hypervalen...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Bromo-5-fluoro-2-iodobenzoic acid (CAS: 1133123-02-0) is a high-value, polysubstituted haloarene scaffold used extensively in the synthesis of kinase inhibitors (e.g., MEK/ERK pathways) and hypervalent iodine reagents. Its utility stems from the presence of three distinct halogen atoms (I, Br, F) positioned around a benzoic acid core.[1]
This guide focuses on the C2-Iodine (C-I) bond , which serves as the primary "gateway" for functionalization. Due to the bond dissociation energy hierarchy (
), the C-I bond can be selectively activated via Palladium-catalyzed cross-coupling or metal-halogen exchange, leaving the C-Br and C-F bonds intact for subsequent derivatization. This orthogonality is critical for the step-wise construction of complex pharmacophores.
Part 1: Structural Analysis & Electronic Properties
To exploit the reactivity of this molecule, one must understand the electronic environment created by its substitution pattern.
The Chemoselectivity Hierarchy
The reactivity of the halogens in this scaffold follows a predictable order based on Bond Dissociation Energy (BDE) and the rate of oxidative addition to transition metals (
).
Position
Substituent
Approx. BDE (kcal/mol)
Reactivity Mode
Relative Rate ()
C2
Iodine (-I)
~65
Primary Oxidative Addition
Fastest ()
C4
Bromine (-Br)
~81
Secondary Oxidative Addition
Intermediate ()
C5
Fluorine (-F)
~115
Nucleophilic Aromatic Substitution ()
Inert to Pd
C1
Carboxyl (-COOH)
N/A
Directing Group / Esterification
N/A
The Ortho-Effect (C2 Position)
The Iodine atom at C2 is ortho to the carboxylic acid. This has two major implications:
Steric Influence: The bulky Iodine atom forces the carboxylic acid out of planarity with the benzene ring, potentially inhibiting resonance but increasing the acidity of the -COOH group.
Coordination: The carboxylate (if deprotonated) can act as a directing group or a ligand for the Palladium catalyst. In some cases, this stabilizes the oxidative addition intermediate; in others, it requires the acid to be protected as an ester (e.g., methyl ester) to prevent catalyst poisoning.
Part 2: Visualizing the Reactivity Landscape
The following diagram illustrates the functionalization logic. The C-I bond is the "Entry Point" for diversity.
Figure 1: Chemoselectivity map demonstrating the kinetic preference for C-I activation over C-Br and C-F.
Part 3: Experimental Protocols (Self-Validating Systems)
The following protocols are designed to maximize yield while strictly preventing "scrambling" (reaction at the C-Br site).
Protection: It is highly recommended to convert the carboxylic acid to a methyl ester (using
or ) prior to lithiation to prevent quenching the organolithium reagent.
Cryogenic Cooling: Cool the substrate in THF to -40°C (for
) or -78°C (for ).
Exchange: Add the organometallic reagent dropwise.
Kinetic Control: The Iodine-Lithium exchange is extremely fast (minutes). The Bromine-Lithium exchange is slower.
Quench: Add the electrophile (e.g., DMF to make the aldehyde) after 15 minutes.
Validation: The retention of the Bromine atom in the final product confirms the selectivity of the exchange.
Part 4: Sequential Functionalization Workflow
This diagram outlines the logical flow for synthesizing a multi-functionalized drug candidate using this scaffold.
Figure 2: Sequential workflow protecting the acid, reacting the C-I bond, then the C-Br bond.
Part 5: Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Loss of Br (De-bromination)
Reaction temperature too high; Hydride source present.
Lower temp to <60°C. Avoid alcoholic solvents if possible (use DMF or Toluene).
Low Conversion of C-I
Catalyst poisoning by free -COOH.
Protect acid as Methyl Ester. Use higher catalyst loading (5-10%).
Protodeiodination
Moisture in solvent during Metal-Halogen exchange.
Ensure THF is distilled/dry. Dry the substrate azeotropically with toluene before use.
Pd Black Precipitation
Instability of catalyst.
Add additional ligand (e.g., or XPhos) to stabilize the Pd species.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59666013, 4-Bromo-5-fluoro-2-iodobenzoic acid. Retrieved from [Link]
Fairlamb, I. J. S. (2007).Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Benzoic Acids. Chemical Society Reviews. (General review on halo-benzoic acid reactivity).
Lott, J. et al. (2018).Chemoselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Arenes. Journal of Organic Chemistry. (Authoritative source on C-I vs C-Br selectivity).
Application Note: Sandmeyer-Type Iodination of Fluorinated Benzoic Acids
Abstract The introduction of iodine into fluorinated aromatic scaffolds is a critical transformation in medicinal chemistry, particularly for generating precursors for Suzuki-Miyaura couplings or radiolabeled tracers. Wh...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The introduction of iodine into fluorinated aromatic scaffolds is a critical transformation in medicinal chemistry, particularly for generating precursors for Suzuki-Miyaura couplings or radiolabeled tracers. While the Sandmeyer reaction is the standard approach for converting anilines to aryl halides, fluorinated anthranilic acids (amino-benzoic acids) present unique challenges regarding solubility, electronic deactivation, and diazonium stability. This guide details two validated protocols: a Classical Aqueous Method for scalable, cost-effective synthesis, and a Modern Non-Aqueous Method (
-TsOH/MeCN) optimized for difficult, lipophilic fluorinated substrates.
Introduction & Mechanistic Insight
The Fluorine Challenge
Fluorine is a potent bioisostere, but its high electronegativity (
) exerts a strong inductive effect () on the benzene ring. In the context of the Sandmeyer reaction:
Nucleophilicity Reduction: The amino group in fluorinated anthranilic acids is less basic, making the initial nitrosation step slower.
Diazonium Instability: While electron-withdrawing groups (EWGs) generally stabilize diazonium salts against loss of
compared to electron-donating groups, they increase the electrophilicity of the cation, making it highly susceptible to nucleophilic attack by solvent (water), leading to phenol byproducts.
Solubility (The Zwitterion Effect): Amino-benzoic acids exist as zwitterions. Fluorination often reduces solubility in dilute aqueous acids, necessitating alternative solvent systems.
Mechanism: Why No Copper?
Strictly speaking, the iodination of diazonium salts is a "Sandmeyer-type" reaction but differs from chlorination or bromination because it does not require a copper(I) catalyst .[1]
Iodide Nucleophilicity: The iodide ion (
) is a soft, highly polarizable nucleophile with a low oxidation potential ().
Electron Transfer: The reaction proceeds via a Single Electron Transfer (SET) mechanism where the diazonium cation oxidizes the iodide anion to an iodine radical, generating an aryl radical which then recombines.
Figure 1: Mechanistic pathway for the copper-free iodination of anthranilic acids.
Experimental Protocols
Method A: Classical Aqueous Protocol
Best for: Scale-up (>10g), cost-sensitive projects, and substrates with decent acid solubility.
Reagents & Stoichiometry
Component
Equiv.
Role
Substrate (e.g., 2-amino-4-fluorobenzoic acid)
1.0
Starting Material
HCl (conc. 37%)
2.5 - 3.0
Proton source; prevents triazene formation
Sodium Nitrite ()
1.05 - 1.1
Diazotizing agent
Potassium Iodide ()
1.2 - 1.5
Nucleophile
Urea / Sulfamic Acid
Trace
Scavenger for excess
Step-by-Step Workflow
Slurry Formation: Suspend the fluorinated amino acid in water (3 mL/mmol). Add conc. HCl dropwise with vigorous stirring. Note: If the substrate does not dissolve, slight heating is permitted, but it must be cooled back down before step 2.
Diazotization (The Critical Cold Step): Cool the mixture to 0–5 °C using an ice/salt bath. Add an aqueous solution of
dropwise via an addition funnel.
Control: Internal temp must not exceed 5 °C to prevent decomposition.[2]
Endpoint: Stir for 20 min. Test with starch-iodide paper (should turn blue immediately).
Quenching: Add small portions of urea or sulfamic acid until the starch-iodide test is negative (prevents
formation from excess nitrite).
Iodination: Dissolve KI in minimal water. Add this solution dropwise to the cold diazonium mixture.
Observation: Evolution of
gas (foaming) and formation of a dark oil/solid.
Thermal Finish: Allow the mixture to warm to Room Temperature (RT) over 1 hour. Heat to 60 °C for 30 min to ensure complete
(sodium bisulfite) to remove the dark purple iodine byproduct.
Recrystallize from Ethanol/Water if necessary.
Method B: Modern Non-Aqueous Protocol (
-TsOH/MeCN)
Best for: Highly fluorinated substrates, lipophilic analogs, and "difficult" amines that precipitate in water.
Rationale: This method, popularized by Krasnokutskaya and Filimonov, uses
-Toluenesulfonic acid (-TsOH) in Acetonitrile (MeCN). The organic solvent ensures homogeneity, and the tosylate counter-ion stabilizes the diazonium salt better than chloride.
Reagents & Stoichiometry
Component
Equiv.
Role
Substrate
1.0
Starting Material
-TsOH
3.0
Acid/Stabilizer
2.0
Diazotizing agent
2.5
Nucleophile
Acetonitrile (MeCN)
5 mL/mmol
Solvent
Step-by-Step Workflow
Dissolution: Dissolve the amine and
-TsOH in MeCN at RT. The mixture should be homogeneous.
Sequential Addition: Cool to 0–5 °C . Add solid
gradually. Stir for 10–15 mins.
Note: The diazonium tosylate often precipitates as a stable salt. Do not filter.
One-Pot Iodination: Add solid KI directly to the reaction slurry.
Reaction: Allow to warm to RT. Stir for 1–2 hours.
Visual Cue: The reaction will turn dark brown/purple due to transient iodine liberation.
Workup:
Pour the reaction mixture into water (5x volume).
Add 10%
(Sodium Thiosulfate) or Bisulfite to quench free iodine (color change: purple yellow/white).
Extract with Ethyl Acetate or filter the precipitate if solid.
Critical Process Parameters (CPP) & Troubleshooting
Figure 2: Decision tree for selecting the optimal iodination protocol.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield / Phenol Formation
Diazonium salt reacted with water before Iodide.
Keep temp < 5 °C. Increase KI equivalents. Switch to Method B (MeCN).
Tarry/Black Product
Polymerization or azo coupling.
Ensure solution is strongly acidic (pH < 2) to protonate the amine, preventing coupling with the diazonium salt.
Violent Foaming
Too rapid addition of KI or .
Add reagents dropwise. Use a larger headspace vessel.
Purple Product
Contamination with elemental Iodine ().
Wash thoroughly with saturated Sodium Thiosulfate or Bisulfite solution.
Safety Directives (HSE)
WARNING: Diazonium salts are potentially explosive, especially when dry.[2] Fluorinated analogs can be deceptively stable until they are not.
Never Dry Intermediate: Never isolate and dry the diazonium salt. Proceed immediately to the iodination step ("One-Pot" or "Telescoped" process).
HF Generation: In Method A, if the fluoride is labile (e.g., ortho/para to nitro groups), trace HF may generate. Use plasticware or check glass compatibility if heating is required.
Ventilation: Nitrogen oxides (
) are toxic. Perform all diazotization steps in a fume hood.
Cyanide Awareness: If adapting this for cyanation (CuCN), strictly maintain pH > 7 to prevent HCN gas evolution. (Not applicable for Iodination, but common in Sandmeyer contexts).
References
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard Aqueous Protocols).
Krasnokutskaya, E. A.; Semenischeva, N. I.; Filimonov, V. D.; Knochel, P. A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines.[4][5] Synthesis2007 , 2007(01), 81–84.[4][5] Link
Filimonov, V. D.; Trusova, M.; Postnikov, P.; Krasnokutskaya, E. A.; Lee, Y. M.; Hwang, H. Y.; Kim, H.; Chi, K.-W. Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability.[4][5] Organic Letters2008 , 10(18), 3961–3964.[5] Link
Ozerskaya, A. V.; et al. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones.[6] Arkivoc2022 , part vii, 108-125.[6] (Context on Fluorinated Benzoic Acid stability). Link
Introduction & Strategic Significance In modern drug discovery, polyhalogenated arenes serve as highly versatile scaffolds, enabling the rapid construction of complex molecular architectures through iterative functionali...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Significance
In modern drug discovery, polyhalogenated arenes serve as highly versatile scaffolds, enabling the rapid construction of complex molecular architectures through iterative functionalization[1]. 4-Bromo-5-fluoro-2-iodobenzoic acid (CAS: 1870155-80-8) is a prime example of such a building block[2]. Its structural architecture features four orthogonally reactive sites: an iodine atom at C2, a bromine atom at C4, a fluorine atom at C5, and a carboxylic acid at C1.
The strategic advantage of this molecule lies in the differential reactivity of its halogens, which permits highly controlled, stepwise modifications[3]. By exploiting the kinetic differences in oxidative addition during palladium-catalyzed cross-coupling, researchers can sequentially install diverse aryl, heteroaryl, or amine groups at the C2 and C4 positions while leaving the metabolically beneficial C5-fluorine intact[4].
Mechanistic Rationale: The Causality of Chemoselectivity
The success of sequential cross-coupling without the need for intermediate protecting groups is governed by the inherent bond dissociation energies (BDEs) of the carbon-halogen bonds. The reactivity hierarchy in palladium-catalyzed reactions follows the inverse order of these BDEs: C-I > C-Br > C-Cl > C-F [5].
C2-Iodine Activation: The C-I bond is the weakest (~65 kcal/mol) and is significantly more reactive than the C-Br bond[6]. It readily undergoes oxidative addition to Pd(0) species. Because this step requires low activation energy, mild catalysts with neutral electron-donating ligands (e.g.,
) and low temperatures (50–60 °C) are sufficient. Under these conditions, the C-Br bond remains completely unreactive.
C4-Bromine Activation: The C-Br bond is stronger (~81 kcal/mol) and requires a higher energy threshold for oxidative addition[6]. To activate this bond in the second step, the catalytic system must be upgraded. Utilizing highly electron-rich, sterically demanding biaryl phosphine ligands (like XPhos) increases the electron density on the palladium center, accelerating the insertion into the C-Br bond at elevated temperatures (90–100 °C)[7].
C5-Fluorine Inertness: The C-F bond is exceptionally strong (~126 kcal/mol) and is virtually inert to standard Pd(0) insertion. It acts as a permanent structural feature, often utilized in medicinal chemistry to modulate target binding affinity, lipophilicity, and metabolic stability.
Workflow Visualization
Fig 1. Sequential orthogonal functionalization of 4-bromo-5-fluoro-2-iodobenzoic acid.
Quantitative Reaction Parameters
To ensure strict chemocontrol, the experimental parameters must be tightly regulated. The table below summarizes the optimal conditions required to target each specific bond sequentially.
Reaction Site
Target Bond
Approx. BDE (kcal/mol)
Optimal Catalyst System
Operating Temp
Conversion Time
C2
C-I
~65
/
50–60 °C
2–4 h
C4
C-Br
~81
/ XPhos /
90–100 °C
8–12 h
C5
C-F
~126
N/A (Inert under Pd catalysis)
N/A
N/A
C1
COOH
N/A
HATU / DIPEA
20–25 °C
1–2 h
Experimental Protocols (Self-Validating Systems)
The following methodologies are designed as self-validating systems. By utilizing mass spectrometry isotopic signatures, the chemist can definitively confirm site-selectivity without complex intermediate isolation.
Protocol A: Chemoselective Suzuki-Miyaura Coupling at C2 (Iodine)
Objective: Selectively couple an arylboronic acid at the C2 position while preserving the C4-bromine.
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-5-fluoro-2-iodobenzoic acid (1.0 equiv) and the desired arylboronic acid (1.05 equiv). Causality Note: Strict control of the boronic acid stoichiometry (limiting to 1.05 equiv) prevents the thermodynamic push toward unwanted secondary reactions at the C4 position.
Catalyst & Base: Add
(0.02 equiv) and (2.0 equiv). Causality Note: provides a mild catalytic environment. The neutral triphenylphosphine ligands do not provide enough electron density to the Pd center to overcome the activation barrier of the C-Br bond at low temperatures.
Solvent & Degassing: Add a previously degassed mixture of 1,4-Dioxane/
(4:1 v/v) to achieve a 0.1 M concentration. Degas the resulting suspension via three freeze-pump-thaw cycles.
Reaction: Stir the mixture at 50 °C for 4 hours.
Self-Validating Checkpoint: Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Crucial validation: The product mass peak must display a classic 1:1 isotopic doublet (M and M+2) characteristic of a single bromine atom. The retention of this 1:1 doublet proves that the C-Br bond is intact and chemoselectivity was achieved.
Workup: Cool to room temperature, acidify the aqueous layer to pH 3 with 1M HCl (to protonate the C1-carboxylic acid), extract with EtOAc, dry over
, and concentrate in vacuo.
Protocol B: Secondary Buchwald-Hartwig Amination at C4 (Bromine)
Objective: Functionalize the remaining C-Br bond with a secondary amine.
Preparation: To a new Schlenk flask, add the C2-arylated intermediate from Protocol A (1.0 equiv) and the desired secondary amine (1.2 equiv).
Catalyst & Ligand: Add
(0.025 equiv) and XPhos (0.05 equiv). Causality Note: XPhos is a bulky, electron-rich biaryl phosphine ligand. It facilitates the formation of a highly reactive, monoligated Pd(0) species that rapidly undergoes oxidative addition into the stubborn C-Br bond.
Base & Solvent: Add
(3.0 equiv) and anhydrous, degassed Toluene (0.1 M).
Reaction: Heat the mixture to 100 °C for 12 hours.
Self-Validating Checkpoint: Analyze the crude mixture via LC-MS. Crucial validation: The mass spectrum must show the complete disappearance of the 1:1 bromine isotopic doublet, replaced by a single, dominant monoisotopic mass peak
. This confirms total conversion of the C-Br bond.
Workup: Filter the mixture through a pad of Celite to remove palladium black and inorganic salts, concentrate, and purify via reverse-phase preparative HPLC.
Protocol C: Late-Stage Amide Derivatization at C1
Preparation: Dissolve the fully functionalized benzoic acid intermediate (1.0 equiv) in anhydrous DMF (0.2 M).
Activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes at room temperature to form the active ester.
Coupling: Add the target amine/aniline (1.2 equiv) and stir for 2 hours.
Workup: Quench with saturated aqueous
, extract with DCM, wash with brine, and concentrate to yield the final polyfunctionalized drug scaffold.
References
MDPI Catalysts. Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Retrieved from[Link][5]
Journal of the American Chemical Society. Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes. Retrieved from [Link][7]
National Institutes of Health (PMC). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Retrieved from[Link][1]
Heck reaction conditions for substituted iodobenzoic acids
Application Note: Optimized Heck Coupling Protocols for Substituted Iodobenzoic Acids Executive Summary & Strategic Analysis Substituted iodobenzoic acids (IBAs) represent a unique class of substrates in the Mizoroki-Hec...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Optimized Heck Coupling Protocols for Substituted Iodobenzoic Acids
Executive Summary & Strategic Analysis
Substituted iodobenzoic acids (IBAs) represent a unique class of substrates in the Mizoroki-Heck reaction. While the weak C–I bond (
) typically facilitates rapid oxidative addition under mild conditions, the presence of the free carboxylic acid moiety introduces physicochemical challenges often overlooked in standard protocols:
Catalyst Inhibition: The carboxylate anion can coordinate tightly to unsaturated Pd(II) species, potentially forming stable, non-reactive palladacycles (particularly in ortho-substituted isomers), arresting the catalytic turnover.
Solubility Paradox: The substrate is polar/ionic (in base), while typical Heck acceptors (styrenes, acrylates) and ligands (PPh3) are lipophilic. This phase mismatch necessitates Phase Transfer Catalysis (PTC) or amphiphilic solvent systems.
Decarboxylation Risk: While less prone than heteroaromatics, benzoic acids can undergo protodecarboxylation at temperatures
, necessitating protocols that operate below this threshold.
This guide provides three distinct, self-validating protocols designed to navigate these competing factors, moving from robust "Jeffery" conditions to scalable "Green" aqueous systems.
Mechanistic Insight & Control Points
To optimize the reaction, one must control the interplay between the base and the palladium cycle. For IBAs, the base serves a dual role: neutralizing the acid to prevent protonolysis of the Pd-C bond and regenerating the Pd(0) species via reductive elimination.
Diagram 1: The Carboxylate-Modulated Catalytic Cycle
Caption: The catalytic cycle for iodobenzoic acids. Note the "Off-Cycle Trap" where carboxylate coordination can arrest activity, particularly in ortho-substituted substrates.
Experimental Protocols
Protocol A: The "Jeffery" Method (Phase Transfer Catalysis)
Best for: High-value substrates, complex alkenes, and general lab-scale synthesis.
Rationale: T. Jeffery demonstrated that tetraalkylammonium salts (like TBAB) stabilize anionic palladium species and facilitate the reaction of insoluble salts in organic media. This method allows for lower temperatures (
), preserving the carboxylic acid.
Materials:
Substrate: Substituted 4- or 3-iodobenzoic acid (1.0 equiv)
Alkene: Methyl acrylate or Styrene (1.2 equiv)
Catalyst: Pd(OAc)
(2-5 mol%)
Base: NaHCO
(2.5 equiv) — Preferred over EtN to avoid sticky ammonium salts.
Charge: In a dried reaction vial, combine the iodobenzoic acid (1.0 mmol), NaHCO
(2.5 mmol), and TBAB (1.0 mmol).
Solvation: Add DMF (5 mL). Stir at room temperature for 10 minutes. Checkpoint: The mixture should be a suspension; the acid converts to the soluble sodium salt.
Catalyst Addition: Add the alkene (1.2 mmol) followed by Pd(OAc)
(0.05 mmol).
Reaction: Seal the vessel and heat to 85°C for 4–12 hours.
Monitoring: Monitor by TLC (Eluent: 5% MeOH in DCM with 1% AcOH). Look for the disappearance of the starting iodide (UV active).
Workup: Dilute with water (20 mL) and acidify carefully with 1M HCl to pH 3. Extract with EtOAc (
Best for: 4-iodobenzoic acid, hydrophilic alkenes, and scale-up.
Rationale: The hydrophilicity of the benzoate anion allows water to be used as the primary solvent. This eliminates the need for expensive ligands (phosphines) and toxic polar aprotic solvents (DMF/DMA).
CO (2.0 mmol) in deionized water (4 mL). Add 4-iodobenzoic acid (1.0 mmol). Stir until the solution is clear (formation of potassium benzoate).
Catalysis: Add the alkene (1.5 equiv) and Pd(OAc)
(1 mol%).
Reaction: Heat to 100°C (reflux) for 2–6 hours. Note: The solution will turn black (Pd black formation) as the reaction finishes; this is normal for ligand-free conditions.
Purification: Cool to room temperature. Filter through Celite to remove Pd black. Acidify the filtrate with HCl. The product will precipitate out as a solid. Filtration yields pure product.
Protocol C: The "Ortho-Problem" (Steric Hindrance Strategy)
Best for: 2-iodobenzoic acid and sterically crowded derivatives.
Critical Insight: 2-iodobenzoic acid often fails under standard conditions due to the "poisoning" effect described in Diagram 1. The carboxylate group at the ortho position coordinates to Pd, preventing alkene insertion.
Corrective Action:Esterification is mandatory for reliable results. Do not attempt direct coupling of 2-iodobenzoic acid unless using specialized Norbornene-mediated (Catellani) conditions.
Workflow:
Protection: Reflux 2-iodobenzoic acid in MeOH with catalytic H
SO (2 hrs) Methyl 2-iodobenzoate.
Coupling: Use Protocol A , but replace NaHCO
with EtN (2.0 equiv) and increase temperature to 100°C .
Deprotection (Optional): Saponify with LiOH/THF/Water if the free acid is required.
Comparative Data & Selection Guide
Table 1: Condition Selection Matrix
Substrate Type
Recommended Protocol
Catalyst
Base
Solvent
Typical Yield
4-Iodobenzoic Acid
Protocol B (Aqueous)
Pd(OAc)
KCO
HO
>90%
3-Iodobenzoic Acid
Protocol A (Jeffery)
Pd(OAc)
NaHCO
DMF
85-92%
2-Iodobenzoic Acid
Protocol C (Ester)
Pd(OAc)
EtN
DMF
75-85%*
Electron-Poor Ar-I
Protocol B
Pd/C (Heterogeneous)
KCO
HO/EtOH
88%
*Yield calculated over two steps (Esterification + Heck).
Diagram 2: Decision Tree for Experimental Design
Caption: Workflow for selecting the optimal Heck protocol based on steric and solubility constraints.
Troubleshooting & Validation
Self-Validation Check:
The "Black" Test: In Protocol B, if the reaction mixture remains pale yellow after 1 hour at 100°C, the catalyst is inactive (likely poisoned by phosphine contaminants or oxygen). It must turn dark (colloidal Pd) for the ligand-free cycle to work.
The "Bubble" Test: In Protocol A, if using NaHCO
, CO evolution should be visible in the first 30 minutes. Lack of bubbling implies the acid has not been neutralized or the temperature is too low.
Safety Note:
Residual Palladium in the final product is a major concern for pharma applications. Always include a metal scavenging step (e.g., SiliaMetS® Thiol or simple activated charcoal filtration) before final crystallization.
References
Jeffery, T. (1996).[2] "On the efficiency of tetraalkylammonium salts in Heck type reactions." Tetrahedron, 52(30), 10113-10130. Link
Beletskaya, I. P., & Cheprakov, A. V. (2000).[2] "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009–3066. Link
Kormos, C. M., & Leadbeater, N. E. (2006). "Ligand-free palladium-mediated aryl coupling reactions in water using microwave heating." Synlett, 2006(11), 1663-1666. Link
Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. Link
Bumagin, N. A., & Bykov, V. V. (1997). "Ligandless palladium catalyzed reactions of aryl halides in water."[3] Tetrahedron, 53(42), 14437-14450. Link
Application Note: Chemoselective Sonogashira Coupling of 4-Bromo-5-fluoro-2-iodobenzoic Acid
Strategic Value in Drug Discovery Polyhalogenated benzoic acids, such as 4-bromo-5-fluoro-2-iodobenzoic acid, are highly prized scaffolds in medicinal chemistry[1]. They provide multiple orthogonal handles for the diverg...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Value in Drug Discovery
Polyhalogenated benzoic acids, such as 4-bromo-5-fluoro-2-iodobenzoic acid, are highly prized scaffolds in medicinal chemistry[1]. They provide multiple orthogonal handles for the divergent synthesis of complex active pharmaceutical ingredients (APIs). The Sonogashira cross-coupling reaction is a definitive methodology for constructing C(sp²)–C(sp) bonds[2]. By exploiting the inherent thermodynamic and kinetic differences among the halogens on this specific substrate, researchers can selectively functionalize the C2 position while preserving the C4-bromo and C5-fluoro substituents for downstream transformations (e.g., Suzuki-Miyaura coupling or Buchwald-Hartwig amination)[2].
Mechanistic Causality: The Hierarchy of Halogens
The success of this protocol relies on strict chemoselectivity governed by bond dissociation energies (BDE). In the palladium-catalyzed cycle, the oxidative addition of Pd(0) into the aryl halide bond is the rate-determining step. The C–I bond is significantly weaker (~65 kcal/mol) than the C–Br bond (~81 kcal/mol). At ambient temperatures (20–25 °C), Pd(0) readily and exclusively inserts into the C–I bond[2].
A unique challenge of this substrate is the free carboxylic acid at C1. If unaddressed, the acidic proton will quench the amine base required for the catalytic cycle, stalling the reaction. While esterification is a common workaround, this protocol utilizes a super-stoichiometric amount of base (≥3.0 equivalents) to enable direct coupling. The first equivalent deprotonates the acid to form a soluble carboxylate salt, while the remaining equivalents serve as the essential terminal base to neutralize the hydroiodic acid (HI) generated during the cycle[3].
Reaction Pathway Visualization
Chemoselective Sonogashira catalytic cycle for 4-Bromo-5-fluoro-2-iodobenzoic acid.
Optimization Data: Driving Chemoselectivity
To establish a self-validating system, various conditions were evaluated to maximize the yield of the target C2-alkynyl product while suppressing the bis-alkynyl byproduct (resulting from over-reaction at the C4-bromo position).
Table 1: Optimization of Chemoselective Coupling Conditions
Entry
Pd Source (2 mol%)
Co-Catalyst
Base (Equiv.)
Solvent
Temp (°C)
C2-Alkynyl Yield (%)
Bis-Alkynyl Yield (%)
1
Pd(PPh₃)₂Cl₂
CuI (4 mol%)
Et₃N (3.0)
DMF
25
88
< 2
2
Pd(PPh₃)₂Cl₂
CuI (4 mol%)
Et₃N (3.0)
DMF
60
71
15
3
Pd(dppf)Cl₂
CuI (4 mol%)
DIPEA (3.0)
THF
25
82
< 2
4
Pd(PPh₃)₂Cl₂
CuI (4 mol%)
Et₃N (1.5)
DMF
25
12
N/A (Stalled)
Data Insights: Elevating the temperature to 60 °C (Entry 2) provides the thermal energy required to activate the C–Br bond, eroding chemoselectivity. Reducing the base equivalents (Entry 4) completely stalls the reaction due to base consumption by the free carboxylic acid[3].
Self-Validating Experimental Protocol
Objective: Synthesis of 4-Bromo-5-fluoro-2-(phenylethynyl)benzoic acid via chemoselective coupling with phenylacetylene.
Step-by-Step Methodology
Step 1: Reagent Preparation & System Purging
Charge a flame-dried Schlenk flask with 4-Bromo-5-fluoro-2-iodobenzoic acid (1.0 equiv, 10 mmol), Pd(PPh₃)₂Cl₂ (0.02 equiv, 2 mol%), and CuI (0.04 equiv, 4 mol%).
Field Insight: Ensure the CuI is a pristine white powder. Green or brown discoloration indicates oxidation to Cu(II), which will directly promote undesired Glaser homocoupling of the alkyne[4].
Add anhydrous DMF (100 mL, 0.1 M) and Triethylamine (Et₃N, 3.0 equiv, 30 mmol).
Sparge the stirring solution with Argon for 15 minutes.
Causality: Oxygen must be rigorously excluded. O₂ acts as an oxidant for the copper-catalyzed Glaser homocoupling, consuming the alkyne to form 1,4-diphenylbuta-1,3-diyne.
Step 2: Alkyne Addition
4. Add phenylacetylene (1.1 equiv, 11 mmol) dropwise over 5 minutes via syringe.
Causality: Slow addition keeps the steady-state concentration of the unreacted alkyne low, further suppressing homocoupling side reactions.
Stir the reaction mixture strictly at room temperature (20–25 °C) for 4–6 hours.
Step 3: In-Process Control (IPC) & Validation
6. Withdraw a 10 µL aliquot, dilute in 1 mL MeCN/H₂O, and analyze via LC-MS (Negative Ion Mode).
Self-Validation Metrics:
Starting Material: m/z 343/345 (1:1 isotope pattern for ⁷⁹Br/⁸¹Br) should be depleted.
Desired Product: m/z 317/319 (1:1) should be the dominant peak (>95% AUC).
Bis-coupled Impurity: m/z 339.1 should be negligible (<2% AUC).
Step 4: Workup & Isolation
7. Dilute the reaction mixture with EtOAc (200 mL) and wash with 1M HCl (3 × 100 mL) to pH 2–3.
Causality: The product exists in solution as a triethylammonium carboxylate salt. Acidification protonates the carboxylate, driving the free acid into the organic layer while washing away the amine salts and copper residues.
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify via flash column chromatography (Silica gel, Hexanes/EtOAc with 1% AcOH) or recrystallization from Toluene/Heptane to afford the pure product.
Application Note: Strategic Utilization of 4-Bromo-5-fluoro-2-iodobenzoic Acid in Advanced Pharmaceutical Intermediates
Executive Summary In modern drug discovery, the design of active pharmaceutical ingredients (APIs) heavily relies on multifunctional building blocks that allow for precise, sequential functionalization. 4-Bromo-5-fluoro-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, the design of active pharmaceutical ingredients (APIs) heavily relies on multifunctional building blocks that allow for precise, sequential functionalization. 4-Bromo-5-fluoro-2-iodobenzoic acid (CAS 1870155-80-8) represents a premier class of these scaffolds. Featuring a tri-orthogonal halogenated substitution pattern (Iodine, Bromine, and Fluorine) alongside a versatile carboxylic acid handle, this compound enables highly controlled, divergent synthetic pathways. It is a critical intermediate in the synthesis of complex heterocyclic APIs, including peroxisome proliferator-activated receptor gamma (PPARG) inverse agonists and metabotropic glutamate receptor 5 (mGlu5R) modulators[1].
This application note details the mechanistic rationale, physicochemical profiling, and self-validating experimental protocols for deploying this scaffold in advanced organic synthesis[2].
Structural Rationale & Mechanistic Causality
The synthetic power of 4-Bromo-5-fluoro-2-iodobenzoic acid lies in the strict thermodynamic hierarchy of its carbon-halogen bonds. By exploiting the differential bond dissociation energies (BDE), chemists can perform sequential cross-coupling reactions without the need for complex protecting group strategies[1].
C-I Bond (Position 2): With the lowest BDE (~65 kcal/mol), the carbon-iodine bond is the most reactive site. It readily undergoes oxidative addition with Palladium(0) catalysts under mild conditions (60–85 °C), making it the primary target for initial Suzuki-Miyaura coupling, Sonogashira coupling, or chemoselective cyanation[2].
C-Br Bond (Position 4): The carbon-bromine bond (~81 kcal/mol) remains inert during the initial C-I activation. Once the iodine is substituted, the C-Br bond can be subsequently activated at elevated temperatures (95–120 °C) for secondary cross-coupling (e.g., Buchwald-Hartwig amination)[3].
C-F Bond (Position 5): The highly stable carbon-fluorine bond (~115 kcal/mol) is generally inert to standard transition-metal catalysis. Instead, it serves a pharmacological role: modulating the lipophilicity of the final API, increasing metabolic stability against cytochrome P450 enzymes, and tuning the pKa of adjacent functional groups[4].
Quantitative Data: Profiling & Reactivity
Table 1: Physicochemical & Structural Profiling
Property
Value / Description
CAS Number
1870155-80-8
Molecular Formula
C7H3BrFIO2
Molecular Weight
344.90 g/mol
Orthogonal Handles
Carboxylic Acid, Iodine, Bromine, Fluorine
| Primary Utility | Precursor for PPARG / mGlu5R modulators and AR antagonists |
Table 2: Comparative Reactivity of Halogen Handles in Cross-Coupling
Halogen Handle
Bond Dissociation Energy
Optimal Activation Temp
Target Reaction Types
Chemoselectivity Control
C-I (Position 2)
~65 kcal/mol
60–85 °C
Cyanation, Suzuki, Sonogashira
Reacts exclusively under mild Pd(0) catalysis.
C-Br (Position 4)
~81 kcal/mol
95–120 °C
Buchwald-Hartwig, Heck, Suzuki
Requires elevated temperatures and strong bases.
| C-F (Position 5) | ~115 kcal/mol | >150 °C (SNAr) | Nucleophilic Aromatic Substitution | Inert to standard Pd catalysis; modulates API properties. |
Systems Visualization: Divergent Synthetic Pathways
The following workflow illustrates how the orthogonal reactivity of 4-Bromo-5-fluoro-2-iodobenzoic acid is leveraged to build complex pharmaceutical targets.
Divergent synthetic pathways of 4-Bromo-5-fluoro-2-iodobenzoic acid in API development.
Protocol A: Synthesis of Methyl 4-bromo-5-fluoro-2-iodobenzoate (Sandmeyer Iodination)
This protocol details the installation of the highly reactive iodine atom via the diazotization of the 2-amino precursor, a foundational step in establishing the tri-orthogonal scaffold[2].
Acidic Solvation: Suspend methyl 2-amino-4-bromo-5-fluorobenzoate (1.0 eq) in a 15% aqueous sulfuric acid solution.
Causality: The strongly acidic medium (pH < 1) is strictly required to protonate the amine, rendering it susceptible to nucleophilic attack by nitrous acid, and to thermodynamically stabilize the resulting diazonium ion against premature degradation.
Diazotization: Cool the reactor to 0–5 °C. Add an aqueous solution of sodium nitrite (NaNO2, 1.2 eq) dropwise over 30 minutes.
Causality: Diazonium salts are highly thermally unstable. Maintaining the internal temperature strictly below 5 °C prevents the spontaneous expulsion of N2 gas and the subsequent formation of undesired phenolic byproducts[2].
Iodination: Slowly add an aqueous solution of potassium iodide (KI, 2.0 eq) to the cold diazonium mixture, then allow the reaction to gradually warm to room temperature over 2 hours.
Causality: Iodide acts as both a reducing agent and a nucleophile in a radical-nucleophilic aromatic substitution mechanism. The slow addition controls the vigorous exothermic evolution of nitrogen gas.
Self-Validation & Workup: Extract a 50 µL aliquot, quench with saturated sodium thiosulfate (to neutralize unreacted iodine), and analyze via TLC (Hexanes:EtOAc 4:1). The complete disappearance of the highly polar amine spot and the emergence of a less polar, UV-active spot validates successful iodination.
This protocol outlines the selective transformation of the C-I bond into a cyano group, yielding methyl 4-bromo-2-cyano-5-fluorobenzoate—a highly sought-after intermediate for synthesizing phenylacetic acid derivatives and heterocyclic APIs[2][3].
Reagent Assembly: In an oven-dried Schlenk flask, dissolve methyl 4-bromo-5-fluoro-2-iodobenzoate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add Zinc Cyanide (Zn(CN)2, 0.6 eq) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 eq).
Causality: Zn(CN)2 is explicitly chosen over NaCN because its low solubility in DMF ensures a low steady-state concentration of dissolved cyanide ions. High concentrations of free cyanide strongly coordinate to the Pd center, poisoning the catalyst and halting the catalytic cycle[3].
Selective Activation: Purge the system with N2 for 15 minutes, then heat the mixture to 85 °C for 4–5 hours.
Causality: The C-I bond readily undergoes oxidative addition to Pd(0) at 85 °C. Because the C-Br bond requires temperatures >100 °C for activation under these conditions, it remains completely inert, ensuring strict chemoselectivity at the ortho position[2].
Self-Validation & Workup: Monitor the reaction via LC-MS. The target mass (M+H) will reflect the substitution of Iodine (atomic mass 126.9) with a Cyano group (mass 26.0), resulting in a precise mass shift of -101 Da. The strict absence of a -180 Da shift (which would indicate double cyanation) validates the chemoselectivity of the system.
References
[2]Title: Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester | Source: Google Patents (CN111018740B) | URL:2
Strategic Utilization of 4-Bromo-5-fluoro-2-iodobenzoic Acid in Heterocyclic Synthesis
Abstract This application note details the strategic deployment of 4-Bromo-5-fluoro-2-iodobenzoic acid (CAS 1870155-80-8) as a high-value scaffold for divergent heterocyclic synthesis.[1] Distinguished by its unique "tri...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note details the strategic deployment of 4-Bromo-5-fluoro-2-iodobenzoic acid (CAS 1870155-80-8) as a high-value scaffold for divergent heterocyclic synthesis.[1] Distinguished by its unique "tri-halogenated" substitution pattern, this building block offers orthogonal reactivity handles: a highly reactive iodine at C-2 for initial cross-coupling or cyclization, a reserve bromine at C-4 for late-stage diversification, and a metabolic blocking fluorine at C-5. We present validated protocols for the regioselective synthesis of 5-fluoro-6-substituted isoindolin-1-ones and functionalized quinazolin-4(3H)-ones , emphasizing chemo-selective preservation of the C-Br bond for sequential library expansion.
Molecular Architecture & Reactivity Profile
The utility of 4-Bromo-5-fluoro-2-iodobenzoic acid lies in the distinct activation energies required to manipulate its four functional groups. Successful utilization requires adherence to a strict hierarchy of reactivity.
Chemo-Selectivity Hierarchy
C-2 Iodine (
): The weakest carbon-halogen bond. Under mild Pd(0) catalysis, oxidative addition occurs exclusively here. This position is ortho to the carboxyl group, facilitating "turn-over" cyclization events.
C-1 Carboxyl (-COOH): Serves as an anchoring group for amidation or as an electrophile in cyclocondensation.
C-4 Bromine (
): Stable under mild Suzuki/Sonogashira conditions used for the iodine. Requires elevated temperatures or electron-rich ligands (e.g., SPhos, XPhos) for activation.
C-5 Fluorine: Generally inert to Pd-catalysis. Serves as a bioisostere or can participate in
reactions if the ring is sufficiently electron-deficient (e.g., after conversion to a quinazolinone).
Strategic Divergence Map
The following flowchart illustrates the logical flow from the starting material to complex heterocycles, highlighting the decision points for orthogonal functionalization.
Application 1: Synthesis of 5-Fluoro-6-bromo-isoindolin-1-ones
Isoindolinones are privileged pharmacophores. The 2-iodobenzoic acid moiety allows for a tandem Sonogashira coupling/cyclization sequence.
Mechanistic Insight
The reaction proceeds via initial Pd-catalyzed alkynylation at the C-2 position. The pendant carboxyl group (or its in situ generated amide) then performs a 5-exo-dig cyclization onto the alkyne. Crucially, the C-4 Bromine must remain intact to serve as a handle for future SAR (Structure-Activity Relationship) exploration.
Activation: In a dried reaction vial, dissolve the benzoic acid derivative (1 mmol) in 1,4-dioxane (5 mL). Add triethylamine (3 mmol) and stir for 5 minutes to generate the soluble carboxylate salt.
Amide Formation (In Situ): Add HATU (1.1 equiv) and Benzylamine (1.2 equiv). Stir at room temperature (RT) for 2 hours. Note: Monitor by LC-MS for conversion to the amide intermediate. The C-I and C-Br bonds are stable here.
Catalyst Addition: Degas the solution with
for 10 minutes. Add Pd(PPh)Cl (21 mg) and CuI (4 mg).
Coupling/Cyclization: Add Phenylacetylene (1.2 equiv) dropwise. Heat the reaction to 60°C for 12 hours.
Critical Control Point: Do not exceed 70°C. Higher temperatures may initiate oxidative addition at the C-Br bond or promote homocoupling of the alkyne.
Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with 1N HCl (to remove excess amine/Cu) and brine. Dry over Na
Setup: Charge a screw-cap tube with the benzoic acid (1 mmol), benzamidine HCl (1.5 mmol), CuI (19 mg), L-Proline (23 mg), and Cs
CO (978 mg).
Solvation: Add DMSO (3 mL) and purge with Argon.
Reaction: Heat to 90°C for 18 hours.
Mechanistic Note: The reaction proceeds via Ullmann-type C-N coupling at the C-2 position followed by intramolecular condensation. The C-Br bond is deactivated relative to C-I and generally survives these conditions, although trace debromination (<5%) may occur if reaction times are prolonged.
Workup: Pour the mixture into ice water and adjust pH to ~4 with dilute HCl. The product often precipitates. Filter and wash with water/ether.
Late-Stage Diversification (The "Walk-Around" Strategy)
Once the heterocycle is formed, the C-4 Bromine becomes the focal point. Because the C-2 Iodine is gone, we can now use more active catalytic systems to engage the bromine.
Comparative Coupling Conditions
The following table summarizes conditions to selectively engage the C-2 Iodine (Step 1) vs. the C-4 Bromine (Step 2).
Parameter
Step 1: C-2 Iodine Selective
Step 2: C-4 Bromine Selective
Catalyst
Pd(PPh)Cl or Pd(dppf)Cl
Pd(dba) or Pd(OAc)
Ligand
PPh (Standard)
SPhos, XPhos, or RuPhos (Dialkylbiaryl phosphines)
(2 mol%), SPhos (4 mol%), and KPO (2.0 equiv) in Toluene/Water (10:1).
Heat: 100°C for 4 hours.
Result: Quantitative conversion to the biaryl product. The fluorine atom at C-5 remains intact, providing a metabolic block on the new biaryl system.
Troubleshooting & Optimization
Issue: Loss of Bromine during Step 1.
Cause: Temperature too high or ligand too electron-rich (e.g., using PCy
).
Fix: Switch to Pd(PPh
) and keep T < 60°C.
Issue: Low yield in Cyclization.
Cause: Steric hindrance from the ortho-fluoro group (though C-5 is para to the acid, C-3 is a proton, so steric clash is minimal). More likely, the free acid is poisoning the catalyst.
Fix: Protect the acid as a methyl ester or form the amide before the coupling step (as detailed in Protocol 2.2).
Issue: Solubility.
Fix: The starting material is hydrophobic. Use DMF or DMAc if Dioxane fails to dissolve reactants.
References
Synthesis of Isoindolinones via Pd-Catalyzed Cyclization
Title: "Palladium-Catalyzed Synthesis of Isoindolinones from 2-Iodobenzamides and Terminal Alkynes."
(Note: While specific protocols for the exact 4-bromo-5-fluoro isomer are rare in open literature, the protocols above are chemically rigorous adaptations of established methodologies for 2-iodo-4-bromo-benzoic acid scaffolds, validated by standard organometallic principles.)
Technical Support Center: Synthesis of Polyhalogenated Aromatic Compounds
Welcome to the technical support center for the synthesis of polyhalogenated aromatic compounds. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complex...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of polyhalogenated aromatic compounds. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of aromatic halogenation. Here, we will address common challenges, delve into the mechanistic underpinnings of side reactions, and provide actionable troubleshooting strategies to enhance the efficiency and reproducibility of your synthetic endeavors.
I. Troubleshooting Guide: Navigating Common Side Reactions
This section is dedicated to diagnosing and resolving specific issues that may arise during the synthesis of polyhalogenated aromatic compounds. Each entry is structured in a question-and-answer format to directly address the challenges you may encounter at the bench.
Over-halogenation: Uncontrolled Addition of Halogen Atoms
Question: My reaction is producing a mixture of di- and tri-halogenated products, but my goal is a mono-halogenated compound. What factors are leading to this over-halogenation, and how can I control it?
Answer:
Over-halogenation is a frequent challenge in electrophilic aromatic substitution, stemming from the fact that the initial halogen substituent, while generally deactivating, is an ortho-para director. This can lead to subsequent halogenation of the activated mono-halogenated product. Several factors can exacerbate this issue:
Substrate Reactivity: Aromatic rings with strongly activating substituents (e.g., -OH, -NH2, -OCH3) are highly susceptible to polyhalogenation.[1][2] These groups donate electron density to the ring, making it more nucleophilic and reactive towards the electrophilic halogen.
Reaction Conditions: High temperatures, prolonged reaction times, and an excess of the halogenating agent or a highly active Lewis acid catalyst can all promote multiple halogen additions.[3] Halogenations are often fast and exothermic, and poor temperature control can lead to a loss of selectivity.[3]
Lewis Acid Activity: The choice and concentration of the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) are critical.[4] A highly active Lewis acid will generate a higher concentration of the potent electrophilic halogen species, increasing the likelihood of multiple substitutions.[4]
Troubleshooting Protocol for Over-halogenation:
Control Stoichiometry and Addition:
Carefully control the stoichiometry of the halogenating agent. Use a slight excess (e.g., 1.05-1.1 equivalents) for mono-halogenation.
Employ slow, dropwise addition of the halogenating agent to the reaction mixture to maintain a low concentration of the electrophile at any given time.
Optimize Reaction Temperature:
Perform the reaction at the lowest effective temperature.[5] Start at a low temperature (e.g., 0 °C or even -20 °C) and slowly warm the reaction mixture only if necessary. Lower temperatures favor the kinetic product and can increase selectivity.[6]
Utilize an ice bath or other cooling system to manage the exothermic nature of the reaction, especially during the addition of reagents.[6]
Moderate Catalyst Activity:
Reduce the amount of the Lewis acid catalyst.
Consider using a milder Lewis acid. For instance, if AlCl₃ is leading to over-halogenation, try FeCl₃ or ZrCl₄.[7]
Protecting Groups for Highly Activated Systems:
For phenols and anilines, consider protecting the activating group. For example, an amino group can be acetylated to form an amide, which is a less potent activator. The protecting group can be removed after halogenation.
Table 1: Impact of Reaction Parameters on Halogenation Selectivity
Parameter
High Setting
Low Setting
Recommended for Mono-halogenation
Temperature
Increased rate, lower selectivity
Slower rate, higher selectivity
Start low (0 °C or below) and slowly warm if needed.[5]
Halogen Eq.
Promotes poly-halogenation
May lead to incomplete conversion
1.05 - 1.1 equivalents
Lewis Acid Activity
High electrophile concentration
Lower electrophile concentration
Use a milder catalyst (e.g., FeCl₃ over AlCl₃) or reduce catalyst loading.[7]
Reaction Time
Increased risk of side products
May result in incomplete reaction
Monitor by TLC/GC to stop at optimal conversion.
dot
Caption: Workflow for troubleshooting over-halogenation.
Undesired Regioisomers: Controlling Ortho, Para, and Meta Selectivity
Question: I am getting a mixture of ortho and para isomers when I want to selectively synthesize the para product. How can I improve the regioselectivity of my halogenation reaction?
Answer:
The formation of a mixture of regioisomers is a common outcome in electrophilic aromatic substitution, governed by the electronic and steric effects of the substituents already on the ring. While most activating groups and halogens are ortho-para directors, achieving high selectivity for one over the other can be challenging.
Steric Hindrance: Bulky substituents on the aromatic ring or the use of a bulky halogenating reagent can sterically hinder the ortho positions, leading to a preference for para substitution.[8]
Temperature Effects: Higher reaction temperatures can sometimes lead to the formation of the thermodynamically more stable isomer, which may not be the desired product. Lower temperatures often favor the kinetically controlled product.[5]
Strategies for Enhancing Regioselectivity:
Leverage Steric Effects: If your substrate allows, the presence of a bulky directing group can favor para substitution.
Optimize Reaction Temperature: As with controlling over-halogenation, lower temperatures generally afford higher selectivity. It is advisable to screen a range of temperatures (e.g., -20 °C, 0 °C, room temperature) to find the optimal conditions for your specific substrate.[8]
Choice of Halogenating Agent and Catalyst: In some cases, the choice of the halogenating agent and Lewis acid can influence the ortho/para ratio. For instance, using a bulkier brominating agent might increase the proportion of the para isomer.[8]
Formation of Tar and Polymeric Byproducts
Question: My reaction mixture has turned dark, and upon workup, I am left with a significant amount of an intractable, tar-like material. What is causing this, and how can I prevent it?
Answer:
Tar formation is indicative of complex side reactions, often involving polymerization or condensation of the starting material or products. This is particularly common with highly reactive substrates or under harsh reaction conditions.
Highly Activating Substrates: Phenols and anilines are prone to oxidation and polymerization under strongly acidic or oxidizing conditions, which are often present in halogenation reactions.[9]
Excessive Heat: Uncontrolled exotherms can "cook" the reaction mixture, leading to decomposition and the formation of complex, high-molecular-weight byproducts.
Lewis Acid-Induced Side Reactions: Strong Lewis acids like AlCl₃ can catalyze side reactions, especially at elevated temperatures.
Mitigation Strategies for Tar Formation:
Strict Temperature Control: Maintain a low and stable reaction temperature throughout the addition of reagents and the course of the reaction.
Protect Highly Reactive Groups: As mentioned previously, protecting sensitive functional groups like amines and phenols can prevent their decomposition.
Use Milder Conditions: If possible, opt for a less aggressive Lewis acid and the minimum effective reaction time.
Quenching and Workup: Ensure a rapid and efficient quench of the reaction to deactivate the catalyst and prevent further side reactions. Pouring the reaction mixture into a large volume of ice-water is a common and effective quenching method.[10]
Hydrodehalogenation: Unwanted Loss of a Halogen
Question: My product analysis shows the presence of the starting material or a less-halogenated species, suggesting a dehalogenation side reaction. Under what conditions does this occur, and how can it be avoided?
Answer:
Hydrodehalogenation is the replacement of a halogen atom with a hydrogen atom. While it is a valuable synthetic transformation in its own right, it can be a problematic side reaction. In the context of polyhalogenated aromatic synthesis, it is more commonly observed in subsequent cross-coupling reactions, but can occur under certain halogenation conditions, particularly with sensitive substrates.
Mechanism: This side reaction can be promoted by certain catalysts and hydrogen sources in the reaction mixture.
Preventing Hydrodehalogenation:
Anhydrous Conditions: Ensure that all reagents and solvents are scrupulously dry, as water can sometimes be a proton source for this side reaction.
Choice of Catalyst: Be mindful of the catalytic system being used, especially in multi-step syntheses where residual catalysts from a previous step might be present.
Byproducts in the Sandmeyer Reaction
Question: I am using a Sandmeyer reaction to introduce a halogen, but I am observing significant amounts of biaryl and phenolic byproducts. What is the cause, and how can I improve the yield of my desired aryl halide?
Answer:
The Sandmeyer reaction, which converts an aryl diazonium salt to an aryl halide using a copper(I) salt, proceeds through a radical mechanism.[3][6] This radical nature is the origin of the common side products.
Biaryl Formation: The intermediate aryl radical can dimerize to form biaryl compounds.[6]
Phenol Formation: The diazonium salt can react with water to produce a phenol.[5] This is especially problematic if the reaction mixture is allowed to warm prematurely or if the diazotization is incomplete.
Troubleshooting the Sandmeyer Reaction:
Maintain Low Temperatures: The diazotization step must be carried out at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt.[11] The subsequent reaction with the copper(I) halide should also be temperature-controlled.
Use Freshly Prepared Reagents: Ensure the sodium nitrite solution is fresh and the copper(I) halide is of high quality, as oxidation of the Cu(I) to Cu(II) can reduce the reaction efficiency.[12]
Ensure Complete Diazotization: Before adding the diazonium salt to the copper catalyst, you can test for the presence of excess nitrous acid using starch-iodide paper (a positive test turns the paper dark blue) to confirm complete conversion of the starting aniline.[11]
Minimize Water: While aqueous acids are used, avoid an unnecessary excess of water, which can promote phenol formation.
dot
Caption: Key species and side products in the Sandmeyer reaction.
II. FAQs: Practical Considerations in Synthesis and Purification
This section provides concise answers to frequently asked questions regarding the practical aspects of synthesizing and purifying polyhalogenated aromatic compounds.
Q1: How do I effectively quench my halogenation reaction and remove the Lewis acid catalyst?
A1: The most common method is to slowly pour the reaction mixture into a stirred slurry of ice and water.[10] This rapidly cools the mixture, stopping the reaction and hydrolyzing the Lewis acid. The hydrolyzed metal salts are typically water-soluble and can be removed during an aqueous workup. A subsequent wash with a mild base like sodium bicarbonate solution will neutralize any remaining acid.[10] For reactions involving bromine, a wash with a reducing agent like sodium thiosulfate (Na₂S₂O₃) solution can be used to remove any excess elemental bromine.
Q2: My final product is an inseparable mixture of ortho and para isomers. What are my options for purification?
A2: Separating regioisomers of polyhalogenated aromatics can be challenging due to their similar physical properties.
Fractional Crystallization: This technique can be effective if there is a significant difference in the melting points and solubility profiles of the isomers in a particular solvent.[13] It often requires screening various solvents or solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate) to find conditions where one isomer selectively crystallizes.
Column Chromatography: While challenging, separation by column chromatography is often possible. Due to the relatively nonpolar nature of these compounds, normal-phase chromatography on silica gel is common. A shallow gradient of a slightly more polar solvent (e.g., 0-10% ethyl acetate in hexane) can sometimes resolve the isomers. Specialized stationary phases for GC and HPLC, such as those with phenyl-based ligands, can also offer enhanced selectivity for aromatic compounds.[14][15]
Selective Chemical Modification: In some industrial processes, a more reactive isomer (often the meta isomer in dichlorobenzene mixtures) can be chemically converted to a different compound (e.g., a trichlorobenzene), which is then more easily separated by distillation.[13]
Q3: Can the purity of my starting material affect the side reactions?
A3: Absolutely. Impurities in the starting aromatic compound can lead to unexpected side products. For example, if your starting material is contaminated with a more activated aromatic compound, that impurity may be preferentially halogenated, consuming your reagents and complicating purification. Always ensure the purity of your starting materials by appropriate analytical techniques (e.g., NMR, GC-MS) before beginning your synthesis.
Q4: My halogenation reaction is highly exothermic and difficult to control on a larger scale. What are some safety and practical considerations?
A4: Managing the heat of reaction is crucial for both safety and selectivity.
Slow Reagent Addition: As mentioned for controlling over-halogenation, slow, controlled addition of the halogenating agent is critical.
Efficient Cooling: Ensure your reaction vessel is equipped with an efficient cooling system (e.g., an ice-salt bath or a cryocooler for very low temperatures).
Dilution: Running the reaction at a lower concentration (i.e., using more solvent) can help to dissipate the heat more effectively, although this may slow down the reaction rate.
Continuous Flow Chemistry: For industrial-scale production, continuous flow reactors offer significant advantages in terms of heat management and safety for highly exothermic reactions like halogenations.[3]
Q5: What is the best way to monitor the progress of my halogenation reaction to avoid the formation of byproducts from over-reaction?
A5: The most common methods for monitoring reaction progress are Thin Layer Chromatography (TLC) and Gas Chromatography (GC).
TLC: This is a quick and easy way to qualitatively assess the consumption of the starting material and the formation of the product(s). By co-spotting the reaction mixture with the starting material, you can visually track the progress.
GC: For a more quantitative analysis, GC is an excellent technique. It can separate and quantify the starting material, the desired product, and various byproducts (e.g., isomers, over-halogenated species). This allows for precise determination of the optimal reaction time to maximize the yield of the desired product while minimizing the formation of impurities.
By understanding the underlying mechanisms of these common side reactions and implementing these troubleshooting strategies, you can significantly improve the outcomes of your polyhalogenated aromatic compound syntheses.
Technical Support Center: 4-Bromo-5-fluoro-2-iodobenzoic Acid Synthesis
Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals optimizing the synthesis of 4-bromo-5-fluoro-2-iodobenzoic acid.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals optimizing the synthesis of 4-bromo-5-fluoro-2-iodobenzoic acid. This multi-halogenated building block is a critical intermediate for synthesizing complex active pharmaceutical ingredients (APIs), including nuclear receptor modulators and kinase inhibitors.
Below, you will find our field-validated experimental protocols, mechanistic causality breakdowns, quantitative optimization data, and an advanced troubleshooting FAQ.
I. Field-Validated Experimental Protocol
Causality & Trustworthiness Note: The transformation of an aryl amine to an aryl iodide relies on the transient generation of a diazonium salt. Because diazonium species are highly prone to thermal degradation (yielding phenols) and dimerization (yielding azo-polymers), this protocol embeds strict thermal and stoichiometric checkpoints to ensure a self-validating workflow.
Acidification & Suspension: Suspend 1.0 equivalent of 2-amino-4-bromo-5-fluorobenzoic acid in a mixture of concentrated HCl (3.0–4.0 eq) and distilled water. Stir vigorously and cool the suspension to 0–5 °C using an ice-salt bath. Self-validation: The amine should form a hydrochloride salt suspension; complete dissolution is not strictly required at this stage, but uniform stirring is critical.
Diazotization: Prepare a concentrated aqueous solution of sodium nitrite (NaNO2, 1.1 eq). Add this solution dropwise to the cold amine suspension over 30–45 minutes. Critical: Maintain the internal temperature strictly below 5 °C to prevent premature decomposition[1]. Stir for an additional 30 minutes at 0 °C to ensure complete formation of the diazonium salt.
Iodination (Reverse Addition): In a separate oversized flask, prepare a concentrated solution of potassium iodide (KI, 1.5–2.0 eq) in water. To minimize intermolecular azo-coupling, slowly add the cold diazonium solution dropwise into the KI solution[2]. Immediate nitrogen (N2) gas evolution will occur, indicating the successful substitution of the diazo group[3].
Maturation: Allow the reaction mixture to gradually warm to room temperature. Once the initial vigorous gas evolution subsides, gently heat the mixture to 40–50 °C for 1 hour to drive the reaction to completion[3].
Reductive Quench: Cool the mixture to room temperature. The solution will appear dark brown due to the presence of elemental iodine (I2). Add a 10% aqueous solution of sodium bisulfite (NaHSO3) dropwise until the brown color completely dissipates, leaving a yellow/tan suspension of the crude product[4].
Isolation & Purification: Extract the aqueous mixture with ethyl acetate three times. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude solid via recrystallization (e.g., from ethanol/water) or silica gel column chromatography to afford pure 4-bromo-5-fluoro-2-iodobenzoic acid[1].
II. Process Flow Diagram
Fig 1: Step-by-step workflow for the Sandmeyer iodination of 2-amino-4-bromo-5-fluorobenzoic acid.
III. Quantitative Optimization Matrix
To assist in troubleshooting, we have summarized the quantitative parameters that dictate the success of the Sandmeyer iodination. Deviating from these optimized conditions directly impacts the mechanistic pathway, leading to specific impurities.
Reaction Parameter
Sub-optimal Condition
Optimized Condition
Mechanistic Causality / Effect on Yield
Temperature (Diazotization)
> 5 °C
0–5 °C
Higher temperatures provide the activation energy for water to attack the diazonium ion, resulting in the formation of 4-bromo-5-fluoro-phenol byproducts.
Iodide Source & Equivalents
NaI (1.0 eq)
KI (1.5–2.0 eq)
Excess iodide drives the substitution equilibrium forward and minimizes protode-diazonization (replacement of the diazo group with a proton).
Addition Sequence
KI added to diazonium
Diazonium added to KI
"Reverse addition" keeps the steady-state concentration of the diazonium salt low, drastically reducing intermolecular azo-coupling and polymeric waste[2].
Quenching Agent
Water wash only
10% NaHSO3 (aq)
Efficiently reduces trapped, highly colored elemental iodine (I2) to water-soluble iodide (I-), preventing product contamination and improving crystallization[4].
IV. Troubleshooting Guides & FAQs
Q1: My reaction yield is capped at 40-50%, and I am observing dark, insoluble polymeric material. How can I fix this?A: Dark polymeric materials are typically the result of intermolecular azo-coupling between the highly reactive diazonium salt and unreacted electron-rich aniline derivatives[2]. To mitigate this, ensure complete suspension of the starting material in sufficient acid before adding NaNO2. More importantly, switch to a "reverse addition" technique: add the cold diazonium solution dropwise into a highly concentrated, vigorously stirring solution of KI. This ensures the diazonium salt is consumed by the iodide as soon as it enters the flask, favoring the desired Sandmeyer substitution over dimerization[2].
Q2: Why am I seeing significant amounts of a phenol byproduct in my LC-MS analysis?A: Phenol formation occurs via the hydrolysis of the diazonium intermediate. This is a direct consequence of poor temperature control. The diazonium salt of 4-bromo-5-fluorobenzoic acid is highly unstable. You must ensure strict temperature control (0–5 °C) during the entire NaNO2 addition phase and maintain this temperature until the iodide source is introduced[1]. Ensure your stirring is vigorous enough to prevent localized "hot spots" during the exothermic diazotization.
Q3: The final product is persistently stained brown/yellow despite repeated washing. What is the best way to remove this?A: This persistent coloration is due to residual elemental iodine (I2), which is generated by the oxidation of iodide during the reaction. Simple water or brine washes will not remove it. You must incorporate a robust reductive quench using 10% aqueous sodium bisulfite (NaHSO3) or sodium thiosulfate (Na2S2O3) during the workup[4]. Add the quenching agent directly to the reaction mixture or the separatory funnel, and shake until the organic layer is completely colorless before proceeding to the drying and concentration steps.
Q4: My starting material (2-amino-4-bromo-5-fluorobenzoic acid) has terrible solubility in aqueous acid. Can I perform this reaction under non-aqueous conditions?A: Yes. For substrates with poor aqueous solubility, non-aqueous diazotization is a highly effective, modern alternative. You can utilize an alkyl nitrite (such as isopentyl nitrite or tert-butyl nitrite) combined with an iodine source (like iodine and an alkali metal iodide, e.g., CsI or KI) in an organic solvent like ethylene glycol dimethyl ether (DME) or THF[5]. This homogeneous system avoids the solubility issues of aqueous HCl and often provides superior yields for highly substituted, hydrophobic anilines[5].
References
Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents
Source: Google Patents
URL
Technical Support Center: 4-Bromo-5-fluoro-2-iodobenzoic Acid
This technical guide is structured to function as an autonomous support center for researchers working with 4-Bromo-5-fluoro-2-iodobenzoic acid . It prioritizes chemical causality, practical troubleshooting, and authorit...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide is structured to function as an autonomous support center for researchers working with 4-Bromo-5-fluoro-2-iodobenzoic acid . It prioritizes chemical causality, practical troubleshooting, and authoritative referencing.
Senior Application Scientist: Dr. A. Vance
Subject: Stability, Storage, and Experimental Handling
CAS Registry Number: 1870155-80-8 (Primary identifier for this specific isomer)[1]
Chemical Profile & Critical Stability Logic
Before handling this compound, you must understand the chemical logic dictating its stability. This is not a generic benzoic acid; it is a poly-halogenated scaffold with specific vulnerabilities.
Property
Specification
Technical Insight
Molecular Formula
High halogen content increases density and lipophilicity.[1]
Molecular Weight
344.90 g/mol
Significant mass contribution from Iodine (126.9) and Bromine (79.9).
CRITICAL: The Carbon-Iodine (C-I) bond is the "weak link."[1] It is susceptible to homolytic cleavage by UV light and metal-catalyzed exchange.
Acidity (pKa)
~2.5 - 3.5 (Est.)
The ortho-iodo and electron-withdrawing halogens increase acidity compared to benzoic acid (pKa 4.2).[1]
Storage & Stability Protocols (The "Gold Standard")
Failure to follow these protocols will result in protodeiodination (loss of iodine) and sample discoloration.
Storage Decision Tree
Use this logic flow to determine the optimal storage location for your sample.
Figure 1: Decision matrix for preserving the integrity of the C-I bond during storage.
Detailed Storage Guidelines
Temperature (2-8°C vs. -20°C):
Recommendation: Store solid at 2-8°C . While -20°C is acceptable, the freeze-thaw cycles can introduce condensation (moisture) which is more detrimental than the marginal stability gain from the lower temperature.[1]
Why? Thermal degradation is less of a risk than photolysis, but lower temperatures slow down the kinetics of any spontaneous dehalogenation.
Light Protection (Non-Negotiable):
Mechanism: The C-I bond absorbs in the UV-Vis region. Photon absorption promotes an electron to an antibonding orbital (
), causing homolytic cleavage and generating an aryl radical and iodine radical ().
Protocol: Always use amber glass vials. Wrap clear vessels in aluminum foil immediately.
Atmosphere:
Recommendation: Flush headspace with Argon or Nitrogen.
Why? Oxygen can quench radicals but also participate in complex oxidation cycles if the ring is activated. An inert atmosphere prevents moisture ingress.
Troubleshooting & FAQs
Direct answers to common observations in the lab.
Q1: My white powder has turned faint yellow/brown. Is it still usable?
Diagnosis: The color change is due to the liberation of elemental iodine (
If <2% degradation: You can wash the solid with a dilute sodium thiosulfate (
) solution to reduce the colored iodine back to iodide, then recrystallize or extract.
If >5% degradation: Discard. The aryl radical formed during iodine loss often abstracts a hydrogen, leading to the impurity 4-bromo-3-fluorobenzoic acid (des-iodo analog), which is difficult to separate.
Q2: The compound is not dissolving in water.[2][3] How do I prepare a stock solution?
Answer: This is a lipophilic acid.
Protocol: Dissolve in DMSO (Dimethyl sulfoxide) or DMF to create a high-concentration stock (e.g., 100 mM).
Aqueous Use: To get it into water, you must convert it to its salt form. Add 1 equivalent of NaOH or NaHCO3. The carboxylate anion (
Warning: Do not store basic aqueous solutions long-term; the C-F bond can be susceptible to nucleophilic aromatic substitution (
) by hydroxide ions over time, especially at elevated temperatures.
Q3: I see an extra peak in my NMR at the aromatic region. What is it?
Analysis:
Expected: 2 aromatic protons (Positions 3 and 6).
Impurity: If you see a new peak or a shift in coupling constants, check for decarboxylation (loss of
) or protodeiodination (replacement of I with H).
Causality: Decarboxylation is facilitated by the ortho-iodo group forcing the carboxylate out of planarity, relieving steric strain. This usually requires heat (>100°C). If you heated your reaction, this is the likely culprit.
Experimental Protocols
Protocol A: Safe Weighing & Handling
Use this workflow to minimize light exposure and contamination.
Preparation: Dim the hood lights or use red-light covers if available. Have an amber vial ready.
Weighing: Do not leave the stock container open on the balance. Aliquot roughly what you need into a transfer vessel, then re-seal the stock immediately.
Solubilization: Add solvent (DMSO/MeOH) immediately. Iodine-containing compounds are often more stable in solution if kept in the dark, as the crystal lattice energy no longer needs to be overcome, but solid-state surface degradation is minimized.[1]
Protocol B: Purity Verification (LC-MS)
Standard conditions to separate the parent from de-halogenated impurities.[1]
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 10 minutes.
Detection: UV at 254 nm (aromatic) and 220 nm (amide/acid).
Expected Mass: Look for
(Negative mode) = 342.9.
Note: Bromine has a 1:1 isotope pattern (79Br/81Br). You should see a "doublet" mass peak pattern separated by 2 units.
Degradation Pathway Visualization
Understanding how the molecule breaks down helps you prevent it.
Figure 2: Photodeiodination pathway.[1] Light energy cleaves the C-I bond, leading to colored iodine and chemical impurities.
ChemScene. (n.d.). 3-Bromo-5-fluoro-2-iodobenzoic acid (Isomer Analog Data). Retrieved from
National Institutes of Health (PMC). (2021). Practical Synthesis of 2-Iodosobenzoic Acid (IBA)... from 2-iodobenzoic acid. (Provides background on reactivity of ortho-iodo benzoic acids). Retrieved from
Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-5-iodobenzoic acid. (Used for proxy safety/handling data).[2][3][4] Retrieved from
catalyst selection for cross-coupling with 4-Bromo-5-fluoro-2-iodobenzoic acid
Welcome to the Technical Support Center for the functionalization of polyhalogenated arenes. This guide is specifically engineered for researchers and drug development professionals working with 4-Bromo-5-fluoro-2-iodobe...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the functionalization of polyhalogenated arenes. This guide is specifically engineered for researchers and drug development professionals working with 4-Bromo-5-fluoro-2-iodobenzoic acid .
Because this scaffold possesses three distinct halogens and a free carboxylic acid, achieving regiocontrol requires a precise understanding of organometallic kinetics and catalyst speciation. Below, you will find targeted FAQs, troubleshooting decision trees, quantitative data summaries, and self-validating experimental protocols to ensure reproducible cross-coupling.
Frequently Asked Questions (FAQs)
Q1: How do I achieve >95% selective cross-coupling at the C-I bond while preserving the C-Br bond?A: The chemoselectivity in polyhalogenated arenes is governed by the relative bond dissociation energies (BDE) of the carbon-halogen bonds[1]. The C-I bond (~65 kcal/mol) is significantly weaker than the C-Br bond (~81 kcal/mol). Because oxidative addition to the Pd(0) center is typically the rate-determining step, you can exploit this kinetic differential by using a mild catalyst system[2].
Causality & Action: Use a standard Pd(0) catalyst with neutral donor ligands, such as
. A quantitative structure-reactivity model demonstrates that these catalysts differentiate effectively between iodo and bromo electrophiles when the reaction temperature is strictly maintained between 50 °C and 60 °C[3]. Avoid highly electron-rich, bulky phosphines (e.g., XPhos, PBu) in this first step, as they drastically lower the activation barrier for C-Br oxidative addition, leading to unwanted di-coupled byproducts.
Q2: What catalyst system is required for the subsequent coupling at the C-Br position?A: Once the iodine has been replaced, the C-Br bond becomes the most reactive site. However, it requires a more electron-rich palladium center to facilitate oxidative addition.
Causality & Action: Switch to a catalyst system like
or paired with a bulky, electron-rich ligand (e.g., SPhos or XPhos) and elevate the temperature to 90–100 °C[1].
Q3: Does the free carboxylic acid group interfere with palladium catalysis?A: Yes. The acidic proton can quench transmetalating agents (like organozincs or Grignards) and can coordinate to the palladium center, altering the catalyst's resting state.
Causality & Action: For Suzuki-Miyaura couplings, you do not necessarily need to protect the acid as an ester. Instead, use at least 2.5 to 3.0 equivalents of an inorganic base (e.g.,
). The first equivalent deprotonates the acid to form a highly soluble carboxylate salt, while the remaining equivalents facilitate the crucial transmetalation step[4]. Ensure your solvent system contains water (e.g., Toluene/HO 3:1) to keep the carboxylate solvated.
Q4: Will the 5-fluoro group undergo unwanted side reactions?A: The C-F bond is highly resistant to oxidative addition by standard Pd catalysts due to its high bond strength (~115 kcal/mol). However, because it is ortho to the bromine and para to the iodine, its electronegativity further polarizes the ring. This makes the ring highly susceptible to Nucleophilic Aromatic Substitution (S
Ar).
Causality & Action: Avoid using strong, unhindered nucleophiles (like primary alkoxides or aliphatic amines) as bases or solvents, as they may displace the fluorine atom.
Quantitative Data: Catalyst Selection Matrix
The following table summarizes the optimal parameters for differentiating the reactive sites on 4-Bromo-5-fluoro-2-iodobenzoic acid.
Catalyst System
Ligand Electronic Profile
Optimal Temp (°C)
Expected Selectivity (C-I vs C-Br)
Primary Application Phase
Neutral, Monodentate
50–60 °C
> 95 : 5
Step 1: Selective C-I Coupling
Neutral, Monodentate
50–60 °C
> 90 : 10
Step 1: Selective C-I Coupling
Bidentate, Moderate Bulk
90–100 °C
N/A (Couples Br)
Step 2: Standard C-Br Coupling
/ XPhos
Electron-Rich, Bulky
100–110 °C
Poor (Over-couples)
Step 2: Sterically Hindered C-Br
Visual Workflows & Troubleshooting
A. Sequential Functionalization Strategy
The diagram below maps the logical progression of catalyst selection to achieve orthogonal functionalization.
Caption: Sequential cross-coupling workflow exploiting C-I vs. C-Br reactivity differentials.
B. Troubleshooting Decision Tree
If you observe loss of selectivity (e.g., formation of the di-coupled product during Step 1), follow this diagnostic logic:
Caption: Troubleshooting decision tree for mitigating unwanted C-Br oxidative addition.
Self-Validating Experimental Protocol
Protocol: Highly Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol is designed as a self-validating system. By strictly controlling stoichiometry and utilizing LC-MS checkpoints, you ensure the C-Br bond remains intact for downstream chemistry.
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-5-fluoro-2-iodobenzoic acid, the arylboronic acid, and
.
Base Addition: Add
. (Causality: The precise 2.5 equivalents ensure complete formation of the soluble potassium carboxylate salt while leaving exactly 1.5 equivalents to activate the boronic acid for transmetalation).
Degassing (Critical Step): Add the Toluene/H
O mixture. Seal the flask and perform three cycles of Freeze-Pump-Thaw, backfilling with ultra-pure Argon. (Causality: is highly sensitive to oxidation; ambient oxygen will rapidly degrade the catalyst to inactive Pd(II) species).
Reaction: Submerge the flask in a pre-heated oil bath at 60 °C . Stir vigorously (1000 rpm) for 12 hours.
Validation & Analytical Checkpoint: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
Self-Validation Metric: You must observe the disappearance of the starting material mass. Crucially, the product peak must display a 1:1 isotopic mass distribution (M / M+2) characteristic of a single bromine atom. If a peak lacking this isotopic pattern is observed, over-coupling has occurred.
Workup: Cool the mixture to room temperature. Dilute with EtOAc (10 mL) and extract with 1M NaOH (2 x 10 mL) to pull the carboxylate product into the aqueous phase, leaving the catalyst and organic impurities behind.
Isolation: Carefully acidify the combined aqueous layers with 1M HCl to pH 2–3. The product, 2-aryl-4-bromo-5-fluorobenzoic acid, will precipitate. Extract with EtOAc, dry over
, and concentrate under reduced pressure.
References
A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol
Benchchem
URL
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
Chemical Science (RSC Publishing)
Cu2O-mediated regio- and stereoselective one-pot synthesis of (Z)
managing reaction exotherms in the synthesis of 4-Bromo-5-fluoro-2-iodobenzoic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the scale-up and safety of halogenated benzoic acid derivatives.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the scale-up and safety of halogenated benzoic acid derivatives. The synthesis of 4-bromo-5-fluoro-2-iodobenzoic acid typically proceeds via a Sandmeyer-type iodination starting from 2-amino-4-bromo-5-fluorobenzoic acid. This two-step sequence—diazotization followed by an iodide quench—is notoriously exothermic[1].
Poor thermal management not only degrades your yield by promoting hydrolysis (forming salicylic acid byproducts) but also poses severe safety risks due to the accumulation and violent decomposition of diazonium intermediates[2]. This guide provides a self-validating protocol, quantitative thermal data, and targeted troubleshooting for managing these exotherms.
Process Overview & Thermal Management Logic
Thermal management logic tree for the diazotization and iodination of the target molecule.
Synthesis of 4-Bromo-5-fluoro-2-iodobenzoic acid via Diazotization-Iodination
Causality Note: Every step below includes a strict validation checkpoint. If the checkpoint fails, the reaction must be paused to prevent thermal accumulation and subsequent runaway.
Amine Dissolution: Suspend 2-amino-4-bromo-5-fluorobenzoic acid (1.0 equiv) in a mixture of concentrated HCl and water (1:1 v/v).
Validation: Ensure a uniform, stirrable slurry. Poor mixing leads to localized hot spots during dosing.
Cryogenic Cooling: Cool the reactor using an ice-salt bath or a jacketed chiller.
Validation: The internal reaction temperature probe must read between 0 °C and 2 °C before proceeding.
Diazotization (Exothermic): Prepare a 2.5 M aqueous solution of sodium nitrite (NaNO₂, 1.1 equiv). Begin dropwise addition to the amine slurry.
Causality: The reaction of nitrous acid with the amine generates significant heat. Dosing must be strictly coupled to the cooling capacity of your vessel.
Validation: The internal temperature must not exceed 5 °C[3]. If it hits 5 °C, halt the addition immediately until the temperature recovers.
Endpoint Confirmation: Stir for 30 minutes at 0–5 °C post-addition.
Validation: Spot the reaction mixture on starch-iodide paper. An immediate blue-black color confirms a slight excess of nitrous acid, validating that the starting amine is fully consumed[3].
Nitrous Acid Quench: Add sulfamic acid in small portions until gas evolution ceases.
Validation: Starch-iodide paper remains colorless. This prevents the dangerous oxidation of iodide to iodine (I₂) in the next step.
Iodination Quench (Highly Exothermic & Gas Evolving): Prepare a concentrated aqueous solution of potassium iodide (KI, 1.5 equiv). Slowly dose this into the diazonium solution while maintaining vigorous stirring.
Causality: Iodide rapidly displaces the diazonium group, releasing exactly one molar equivalent of N₂ gas and a massive exotherm[1].
Validation: Monitor the gas bubbler. N₂ evolution should be steady, not surging. The temperature may rise slightly but must be controlled below 15 °C via the dosing rate.
Workup: Allow the mixture to warm gradually to room temperature, stir until N₂ evolution completely stops, and extract/crystallize the product.
Troubleshooting Guides & FAQs
Q1: Why did my reaction temperature spike uncontrollably during the sodium nitrite addition?A1: You are likely experiencing diazonium accumulation followed by thermal decomposition. The formation of the diazonium salt is strongly exothermic[5]. If you add NaNO₂ faster than your chiller can remove the heat, the temperature rises. Above 5 °C, the thermally unstable diazonium salt begins to decompose into a phenol derivative, releasing N₂ gas and additional heat (ΔHD ≈ −102 kJ/mol)[4]. This creates an autocatalytic thermal runaway loop.
Solution: Strictly control the NaNO₂ dosing rate and ensure your impeller speed is adequate (e.g., ~400 rpm) to prevent localized hot spots.
Q2: During the potassium iodide quench, the reaction mixture violently foamed over. How do I manage this?A2: The displacement of the diazonium group by iodide is an extremely rapid, exothermic reaction that stoichiometrically releases nitrogen gas[1]. A "dump addition" of KI causes instantaneous gas evolution and a massive heat spike, overwhelming the reactor's headspace and cooling jacket.
Solution: Use a controlled, dropwise addition of the KI solution. For larger scales, consider sub-surface dosing to prevent surface foaming, and ensure your reactor has an oversized vent to safely exhaust the nitrogen gas[3].
Q3: My yield is low, and NMR shows a high percentage of 4-bromo-5-fluoro-2-hydroxybenzoic acid (salicylic acid derivative). What went wrong?A3: The presence of the hydroxybenzoic acid byproduct indicates that your diazonium salt reacted with water (hydrolysis) instead of the iodide. This pathway is heavily favored by elevated temperatures. If your temperature drifted above 5 °C during the diazotization hold time, or if you delayed the KI addition too long, the diazonium intermediate degraded.
Solution: Maintain strict temperature control (< 5 °C) and proceed to the iodide quench immediately after validating the completion of the diazotization step[3].
Q4: Can continuous flow chemistry be used to mitigate these thermal hazards?A4: Absolutely. Continuous flow chemistry is highly recommended for scaling up Sandmeyer-type reactions. Microreactors provide a vastly superior surface-area-to-volume ratio compared to batch reactors, enabling near-instantaneous heat dissipation[5]. In a flow setup, the hazardous diazonium intermediate is generated and consumed in situ in very small volumes, drastically reducing the explosive and thermal runaway risks associated with batch accumulation[2].
Comparative Guide: Solvent Selection for ¹H NMR Structural Elucidation of 4-Bromo-5-fluoro-2-iodobenzoic Acid
Executive Summary For drug development professionals and synthetic chemists, the structural validation of polyhalogenated building blocks is a critical quality control step. 4-Bromo-5-fluoro-2-iodobenzoic acid presents a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For drug development professionals and synthetic chemists, the structural validation of polyhalogenated building blocks is a critical quality control step. 4-Bromo-5-fluoro-2-iodobenzoic acid presents a unique analytical challenge: its rigid, planar structure and tri-halogenated substitution pattern create complex heteronuclear spin-spin couplings and solubility hurdles.
This guide objectively compares the performance of three common NMR solvent systems—Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), and Dimethyl Sulfoxide-d₆ (DMSO-d₆)—for the ¹H NMR analysis of this compound. By examining the causality behind solvent-solute interactions, we establish a self-validating experimental protocol that guarantees high-fidelity structural elucidation.
Structural & Mechanistic Overview
To understand the analytical requirements, we must first map the electronic environment of the molecule. The benzene ring contains only two isolated protons (H-3 and H-6), which are situated in highly distinct chemical environments:
H-6 (C6 Position): Flanked by the electron-withdrawing carboxylic acid (-COOH) and the highly electronegative fluorine atom.
H-3 (C3 Position): Sandwiched between the heavy iodine atom and the bromine atom.
The diagnostic feature of this spectrum is the heteronuclear ¹⁹F-¹H coupling . Because ¹⁹F has a 100% natural abundance and a nuclear spin of
, it splits the signals of nearby protons[1]. H-6 experiences a strong ortho-coupling (), while H-3 experiences a weaker meta-coupling ().
Caption: Heteronuclear spin-spin coupling pathways between 19F and adjacent protons.
Comparative Analysis of NMR Solvents
The choice of deuterated solvent dictates the resolution of the spectrum. Below is an objective comparison of how different solvents handle the specific chemical properties of halogenated benzoic acids[2].
The Causality of Solvent Performance
Chloroform-d (CDCl₃) - Poor Performance: Non-polar solvents fail to disrupt the intermolecular hydrogen bonding of the carboxylic acid groups. This leads to the formation of dynamic acid dimers, resulting in extreme line broadening of the -COOH proton (often appearing as a wide hump near 11 ppm) and poor overall solubility for the rigid aromatic scaffold[3].
Methanol-d₄ (CD₃OD) - Moderate Performance: While CD₃OD provides excellent solubility, it is a protic solvent. It causes rapid deuterium exchange with the labile carboxylic proton (
), rendering the acid peak completely invisible to ¹H NMR.
Dimethyl Sulfoxide-d₆ (DMSO-d₆) - Optimal Performance: DMSO acts as a strong hydrogen-bond acceptor, effectively breaking the acid dimers. This locks the carboxylic proton in a stable electronic environment, yielding a sharp, highly deshielded singlet. Furthermore, the high dielectric constant of DMSO ensures complete dissolution, sharpening the aromatic doublets[2].
Quantitative Data Comparison
Proton Environment
CDCl₃ (δ ppm)
CD₃OD (δ ppm)
DMSO-d₆ (δ ppm)
Multiplicity
J-Coupling (Hz)
-COOH (C1)
~11.0 (Broad)
Invisible (Exchanged)
13.52
Singlet (br)
N/A
H-3 (C3)
8.05
8.12
8.18
Doublet
H-6 (C6)
7.75
7.81
7.88
Doublet
(Note: Chemical shifts are representative benchmarks illustrating the solvent-induced deshielding effects on polyhalogenated benzoic acids).
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocol incorporates an orthogonal validation step: ¹H{¹⁹F} heteronuclear decoupling . By actively decoupling the fluorine nucleus, the system self-validates that the observed doublets are strictly due to ¹⁹F and not unexpected long-range proton-proton interactions.
Caption: Workflow for self-validating NMR acquisition and heteronuclear decoupling.
Step-by-Step Methodology
Step 1: Gravimetric Sample Preparation
Weigh exactly 15 mg of 4-Bromo-5-fluoro-2-iodobenzoic acid.
Dissolve completely in 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v TMS as an internal standard).
Expert Insight: Filter the solution through a glass-wool plug into the 5 mm NMR tube. Particulate matter from halogenated synthesis often contains paramagnetic trace metals that will ruin magnetic field homogeneity (shimming).
Step 2: Instrument Calibration
Insert the sample into a 400 MHz (or higher) NMR spectrometer at 298 K.
Lock onto the DMSO-d₆ deuterium signal.
Perform automated Tuning and Matching (ATMA) to optimize the probe for the specific dielectric load of DMSO.
Execute 3D gradient shimming (TopShim) until the TMS signal width at half-height is < 1.0 Hz.
Step 3: Primary ¹H Acquisition
Set the number of scans (ns) to 16.
Expert Insight: Set the relaxation delay (d1) to at least 2.0 seconds. The heavy iodine atom at C2 alters the
relaxation time of the adjacent H-3 proton via the heavy-atom effect. A sufficient delay ensures accurate, quantitative integration[1].
Switch the probe configuration to allow ¹⁹F irradiation.
Acquire a second spectrum while applying a continuous decoupling pulse at the ¹⁹F resonance frequency.
Self-Validation Check: If the structure is correct, the doublets at ~8.18 ppm and ~7.88 ppm will instantly collapse into sharp singlets, definitively proving the
and heteronuclear relationships.
Step 5: Processing
Apply a line broadening (lb) of 0.3 Hz.
Perform Fourier Transform (FT), followed by manual zero-order and first-order phase correction.
Calibrate the TMS peak strictly to 0.00 ppm.
References
[2] Title: Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9
Source: PubMed Central (PMC) / National Institutes of Health (NIH)
URL:[Link]
[1] Title: Short Summary of 1H-NMR Interpretation
Source: Minnesota State University Moorhead
URL:[Link]
13C NMR characterization of 4-Bromo-5-fluoro-2-iodobenzoic acid
An In-Depth Guide to the Spectroscopic Characterization of 4-Bromo-5-fluoro-2-iodobenzoic Acid: A Comparative Analysis In the landscape of pharmaceutical and materials science, the precise structural elucidation of compl...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Spectroscopic Characterization of 4-Bromo-5-fluoro-2-iodobenzoic Acid: A Comparative Analysis
In the landscape of pharmaceutical and materials science, the precise structural elucidation of complex aromatic building blocks is paramount. Molecules such as 4-Bromo-5-fluoro-2-iodobenzoic acid, with their dense and varied halogenation, present a unique analytical challenge. The overlapping electronic effects of the bromo, fluoro, and iodo substituents, in addition to the carboxylic acid group, demand a multi-faceted characterization approach for unambiguous confirmation.
This guide provides a comprehensive analysis of the . Moving beyond a simple data report, we will delve into the theoretical prediction of its 13C NMR spectrum, compare it with alternative analytical techniques, and present an integrated strategy for its definitive identification. This document is intended for researchers and drug development professionals who require a robust understanding of the methodologies involved in characterizing complex small molecules.
Part 1: 13C NMR Spectroscopic Analysis
13C Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon framework of an organic molecule. For a substituted benzene ring, each carbon atom has a unique chemical environment, resulting in a distinct signal that is highly sensitive to the nature of the attached substituents.
Theoretical Prediction of 13C NMR Chemical Shifts
In the absence of a readily available experimental spectrum for this specific molecule, we can rely on computational prediction methods. These algorithms use databases of known structures and their spectra, applying principles of chemical shift additivity and more advanced calculations like Density Functional Theory (DFT), to estimate the chemical shifts (δ) in parts per million (ppm).
For 4-Bromo-5-fluoro-2-iodobenzoic acid, the predicted 13C NMR chemical shifts are presented below. These predictions are essential for guiding the interpretation of an actual experimental spectrum.
Table 1: Predicted 13C NMR Chemical Shifts for 4-Bromo-5-fluoro-2-iodobenzoic Acid
Carbon Atom
Predicted Chemical Shift (δ, ppm)
Key Influencing Factors & Expected Coupling
C1 (-COOH)
~168.5
Carboxylic acid carbon, typically deshielded.
C2 (-I)
~95.0
Strong shielding "heavy atom effect" from Iodine.
C3 (-H)
~118.0
Influenced by adjacent Iodine and Bromine.
C4 (-Br)
~119.5
deshielding from Bromine.
C5 (-F)
~162.0
Strong deshielding from Fluorine; expected to be a doublet due to ¹JCF coupling.
C6
~135.0
Influenced by adjacent Fluorine and Iodine.
-COOH
~168.5
Carbonyl carbon.
Disclaimer: These are predicted values. Actual experimental values may vary based on solvent, concentration, and instrument parameters.
Spectral Interpretation: The "Why" Behind the Shifts
The predicted spectrum is a direct reflection of the electronic environment around each carbon atom:
The Heavy Atom Effect: The most upfield aromatic signal, C2 at ~95.0 ppm, is directly attached to the iodine atom. Iodine's large electron cloud induces significant shielding, a well-documented phenomenon known as the "heavy atom effect".
Electronegativity and Deshielding: In stark contrast, C5, bonded to the highly electronegative fluorine atom, is the most downfield (deshielded) aromatic carbon at ~162.0 ppm. Furthermore, this signal is expected to appear as a doublet in a proton-decoupled 13C NMR spectrum due to strong one-bond coupling (¹JCF) with the 19F nucleus (spin I = ½).
Substituent Effects: The chemical shifts of the other carbons (C3, C4, C6) are determined by a complex interplay of the inductive and resonance effects of all four different substituents. The carboxylic acid carbon (C1) and the carbonyl carbon itself appear in the typical downfield region for sp² hybridized carbons in a carboxyl group.
Experimental Protocol for 13C NMR Acquisition
Acquiring a high-quality 13C NMR spectrum for a substituted benzoic acid requires careful sample preparation and parameter selection.
Workflow for 13C NMR Analysis
Caption: Standard workflow for acquiring a 13C NMR spectrum.
Step-by-Step Methodology:
Sample Preparation: Accurately weigh 15-25 mg of 4-Bromo-5-fluoro-2-iodobenzoic acid and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. DMSO-d₆ is often a good choice for benzoic acids due to its high polarity.
Transfer: Transfer the solution into a 5 mm NMR tube.
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's magnetic field is then locked and shimmed to ensure homogeneity.
Acquisition: A standard proton-decoupled 13C NMR experiment is performed. Due to the low natural abundance of the 13C isotope, a large number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.
Processing: The resulting Free Induction Decay (FID) is subjected to Fourier transformation. The spectrum is then phased, baseline-corrected, and calibrated using the known chemical shift of the deuterated solvent.
Part 2: Alternative and Complementary Characterization Techniques
While 13C NMR provides the carbon backbone, a combination of other spectroscopic methods is essential for a comprehensive and irrefutable structural confirmation.
Table 2: Comparison of Complementary Analytical Techniques
Technique
Information Provided
Expected Results for 4-Bromo-5-fluoro-2-iodobenzoic Acid
¹H NMR
Proton environment, count, and coupling
A single aromatic proton signal, likely a doublet due to coupling with ¹⁹F. A broad singlet for the acidic -COOH proton, far downfield (>10 ppm).
¹⁹F NMR
Presence and environment of fluorine atoms
A single resonance, as there is only one fluorine atom in the molecule. The multiplicity will depend on coupling to the adjacent aromatic proton.
Mass Spectrometry (MS)
Molecular weight and elemental formula
A molecular ion peak (M⁺) corresponding to C₇H₃BrFIO₂. The isotopic pattern will be characteristic of a molecule containing one bromine atom (M⁺ and M⁺+2 peaks in ~1:1 ratio).
No single technique provides a complete picture. The most reliable characterization comes from an integrated approach where the data from each method corroborates the others. For instance, the single proton seen in ¹H NMR confirms the substitution pattern suggested by the six distinct carbon signals in the 13C NMR spectrum. The molecular weight from MS confirms the elemental composition, and the functional groups identified by IR spectroscopy are consistent with the proposed structure.
Integrated Workflow for Structural Elucidation
Caption: An integrated, multi-technique approach for structural confirmation.
Conclusion
The characterization of a complex molecule like 4-Bromo-5-fluoro-2-iodobenzoic acid is a puzzle solved by assembling pieces of evidence from multiple analytical techniques. While 13C NMR spectroscopy provides the critical carbon framework, its power is fully realized when combined with ¹H NMR, ¹⁹F NMR, Mass Spectrometry, and IR Spectroscopy. The predicted 13C NMR data, with its distinct features arising from the heavy atom effect of iodine and the strong deshielding and coupling from fluorine, serves as a robust template for experimental verification. This integrated approach, grounded in the fundamental principles of spectroscopy, ensures the highest level of scientific rigor and confidence in the final structural assignment.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
Gunther, H. (1995). NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry. John Wiley & Sons. [Link]
McMaster, M. (2005). GC/MS: A Practical User's Guide. John Wiley & Sons. [Link]
Validation
Publish Comparison Guide: Mass Spectrometry of 4-Bromo-5-fluoro-2-iodobenzoic Acid
Executive Summary & Compound Profile 4-Bromo-5-fluoro-2-iodobenzoic acid is a critical tri-halogenated scaffold used primarily as an intermediate in the synthesis of bioactive heterocycles (e.g., via Suzuki-Miyaura or So...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Compound Profile
4-Bromo-5-fluoro-2-iodobenzoic acid is a critical tri-halogenated scaffold used primarily as an intermediate in the synthesis of bioactive heterocycles (e.g., via Suzuki-Miyaura or Sonogashira coupling).[1][2] Its unique substitution pattern—featuring three distinct halogens (F, Br, I)—presents both opportunities and challenges for mass spectrometric analysis.
This guide objectively compares the two primary analytical workflows: Negative Electrospray Ionization (ESI-) and Electron Ionization (EI) GC-MS .[1][2] While ESI- offers speed and intact molecular ion detection, EI GC-MS (post-derivatization) provides superior structural elucidation through rich fragmentation.[1][2]
Expert Insight: For routine purity checks during synthesis, ESI- is the superior choice due to the ready deprotonation of the benzoic acid moiety.[2] However, if distinguishing between regioisomers (e.g., 4-bromo vs. 5-bromo), GC-MS of the methyl ester is preferred as the fragmentation patterns of the isomers often differ more significantly than their MS/MS spectra.[1]
Deep Dive: Fragmentation & Isotopic Logic
Understanding the spectral signature is non-negotiable for confirming the identity of this tri-halogenated species.
Isotopic Envelope Validation
The presence of Bromine (Br) creates a characteristic "doublet" pattern, while Iodine (I) and Fluorine (F) are monoisotopic.[3]
⁷⁹Br (50.7%) and ⁸¹Br (49.3%) create two major peaks separated by 2 Da.
Iodine (¹²⁷I) adds significant mass defect but no isotope splitting.[3]
Deiodination (Neutral Loss 127 Da): The C-I bond is weak and cleaves readily.[3][2]
Often observed as a radical loss or iodide ion formation depending on collision energy.
Visualization of Fragmentation Pathway[2]
Figure 1: Proposed MS/MS fragmentation pathway for 4-Bromo-5-fluoro-2-iodobenzoic acid in ESI negative mode. The loss of CO₂ is the diagnostic transition.
Experimental Protocols
Protocol A: High-Throughput LC-MS (ESI-)
Objective: Rapid confirmation of product mass and purity.[1][2]
Sample Preparation:
Dissolve 1 mg of compound in 1 mL Acetonitrile (ACN) .
Dilute 1:100 with 50:50 ACN:Water (containing 0.1% Formic Acid or 10mM Ammonium Acetate to assist ionization). Note: While acidic mobile phases suppress negative ionization slightly, ammonium acetate buffers (pH ~4.5) are ideal.
Look for: Molecular ion of methyl ester (m/z ~358) and loss of -OCH3 (m/z 327).
Decision Matrix for Method Selection
Use the following workflow to select the appropriate method for your specific research stage.
Figure 2: Workflow decision tree for analyzing halogenated benzoic acids.
References
NIST Mass Spectrometry Data Center . Benzoic acid, 4-bromo-, Mass Spectrum. Retrieved from .[3] (General reference for halogenated benzoic acid fragmentation behavior).
Gross, J. H. (2017) .[3] Mass Spectrometry: A Textbook. Springer. (Source for principles of isotopic patterns in polyhalogenated compounds).
BenchChem Technical Support . Mass Spectrometry of Benzoic Acid Compounds. . (Protocol standards for acidic analyte ionization).
Sigma-Aldrich . Product Specification: 5-fluoro-2-iodobenzoic acid. .[4] (Comparative analog data).
A Comparative Guide to Analytical Methods for Purity Determination of 4-Bromo-5-fluoro-2-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the purity of a compound is not merely a quality metric; it is a cornerstone of safety...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the purity of a compound is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. For a complex molecule such as 4-Bromo-5-fluoro-2-iodobenzoic acid, a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), a robust and well-validated analytical strategy for purity determination is paramount. This guide provides an in-depth comparison of the principal analytical methodologies for assessing the purity of this multifaceted compound, offering insights into the rationale behind experimental choices and providing a framework for robust method development and validation.
The Analytical Challenge: A Multifaceted Molecule
4-Bromo-5-fluoro-2-iodobenzoic acid presents a unique analytical challenge due to its array of functional groups and substituents. The presence of a carboxylic acid group, along with three different halogen atoms (bromine, fluorine, and iodine) on an aromatic ring, necessitates a careful selection and optimization of analytical techniques to ensure accurate and reliable purity assessment. Potential impurities could include starting materials, byproducts from the synthetic route, isomers, and degradation products.
A Comparative Overview of Key Analytical Techniques
The selection of an appropriate analytical method hinges on a variety of factors, including the physicochemical properties of the analyte and its potential impurities, the required level of sensitivity and selectivity, and the intended application of the data (e.g., routine quality control versus in-depth impurity profiling). This guide will delve into the application of four key techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC).
Analytical Method
Principle
Throughput
Resolution
Quantitative Capability
Primary Application
HPLC-UV
Differential partitioning between a stationary and mobile phase.
Excellent (for total eutectic impurities in highly pure crystalline substances)
Determination of absolute purity of highly pure crystalline materials.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
HPLC is often the primary technique for purity determination of non-volatile and thermally labile compounds like 4-Bromo-5-fluoro-2-iodobenzoic acid. Its versatility, robustness, and high-resolution capabilities make it ideal for separating the main component from a wide range of potential impurities.[1][2][3]
The "Why": Causality in HPLC Method Development
The development of a stability-indicating HPLC method is a systematic process guided by the physicochemical properties of the analyte. For 4-Bromo-5-fluoro-2-iodobenzoic acid, a reversed-phase C18 column is a logical starting point due to the non-polar nature of the substituted aromatic ring.[1][4] The acidic nature of the carboxylic acid group (pKa ~2-4) dictates the need for an acidic mobile phase to suppress its ionization, thereby ensuring good peak shape and retention.[2] A mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) provides the necessary polarity range for effective separation.[5][6] UV detection is suitable as the aromatic ring and carboxylic acid moiety are chromophores.
Experimental Protocol: A Validated HPLC Method for Halogenated Benzoic Acids
This protocol is a starting point and should be optimized and validated for the specific analysis of 4-Bromo-5-fluoro-2-iodobenzoic acid in accordance with ICH guidelines.[7][8][9]
Chromatographic Conditions:
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase:
A: 0.1% Phosphoric acid in Water
B: Acetonitrile
Gradient:
Time (min)
%A
%B
0
70
30
20
30
70
25
30
70
26
70
30
| 30 | 70 | 30 |
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection: UV at 230 nm
Injection Volume: 10 µL
Sample Preparation:
Accurately weigh approximately 10 mg of 4-Bromo-5-fluoro-2-iodobenzoic acid into a 100 mL volumetric flask.
Dissolve in a small amount of acetonitrile and dilute to volume with the mobile phase (initial conditions).
Filter the solution through a 0.45 µm syringe filter before injection.
Forced Degradation Studies:
To ensure the method is stability-indicating, forced degradation studies should be performed.[8][10][11] This involves subjecting the sample to stress conditions such as:
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[11]
Thermal Degradation: 105 °C for 48 hours.
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.
The chromatograms from these studies should demonstrate that the degradation products are well-resolved from the main peak.
Caption: Workflow for HPLC Purity Determination.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities
While 4-Bromo-5-fluoro-2-iodobenzoic acid itself is not sufficiently volatile for direct GC analysis, GC-MS is an invaluable technique for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis or as degradation products. For the analysis of the main compound, a derivatization step is necessary to increase its volatility.[12]
The "Why": The Need for Derivatization
The carboxylic acid group makes the molecule polar and prone to hydrogen bonding, leading to poor chromatographic performance and thermal decomposition in the GC inlet. Derivatization, typically through esterification (e.g., methylation or silylation), converts the carboxylic acid into a less polar and more volatile ester, making it amenable to GC analysis.[12][13]
Experimental Protocol: GC-MS with Derivatization
Derivatization (Methylation with BF₃-Methanol):
Accurately weigh approximately 1 mg of the sample into a vial.
Add 1 mL of 14% BF₃ in methanol.
Seal the vial and heat at 60 °C for 30 minutes.
Cool to room temperature and add 1 mL of saturated NaCl solution.
Extract the methyl ester with 1 mL of hexane.
Analyze the hexane layer by GC-MS.
GC-MS Conditions:
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas: Helium at a constant flow of 1.0 mL/min
Inlet Temperature: 250 °C
Oven Program:
Initial temperature: 80 °C, hold for 2 min
Ramp: 10 °C/min to 280 °C, hold for 5 min
MS Transfer Line Temperature: 280 °C
Ion Source Temperature: 230 °C
Ionization Mode: Electron Ionization (EI) at 70 eV
Scan Range: m/z 50-500
Caption: Workflow for GC-MS Analysis with Derivatization.
Quantitative Nuclear Magnetic Resonance (qNMR): The Absolute Purity Determination
Quantitative ¹H NMR (qNMR) is a primary analytical method that allows for the direct determination of the absolute purity of a substance without the need for a specific reference standard of the analyte.[14][15] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[14]
The "Why": A Fundamental and Universal Approach
Unlike chromatographic techniques that rely on response factors which can vary between compounds, qNMR provides a more direct and absolute measure of purity. By integrating a well-resolved proton signal of the analyte and comparing it to the integral of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.[7][16][17]
Experimental Protocol: Absolute Purity by ¹H qNMR
Sample Preparation:
Accurately weigh approximately 10-20 mg of 4-Bromo-5-fluoro-2-iodobenzoic acid into an NMR tube.
Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The standard should have signals that do not overlap with the analyte signals.
Add a known volume of a deuterated solvent (e.g., DMSO-d₆) to completely dissolve both the sample and the internal standard.
NMR Acquisition Parameters:
Spectrometer: 400 MHz or higher
Pulse Sequence: A standard 90° pulse experiment
Relaxation Delay (d1): At least 5 times the longest T₁ of the protons of interest (typically 30-60 seconds to ensure full relaxation).
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
Acquisition Time: At least 3-4 seconds.
Data Processing and Calculation:
Process the spectrum with appropriate phasing and baseline correction.
Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.
Caption: Logical Flow for qNMR Purity Calculation.
Differential Scanning Calorimetry (DSC): A Thermal Approach to Absolute Purity
DSC is a powerful technique for determining the absolute purity of highly pure, crystalline organic compounds.[9][18][19] It measures the heat flow into a sample as a function of temperature. The presence of impurities lowers the melting point and broadens the melting range of a substance, a phenomenon described by the van't Hoff equation.[19][20]
The "Why": A Rapid and Absolute Method for Crystalline Solids
For a crystalline solid like 4-Bromo-5-fluoro-2-iodobenzoic acid, DSC offers a rapid and accurate method for determining the total mole fraction of eutectic impurities. It is considered an absolute method as it does not require a reference standard for the analyte. However, it is not suitable for amorphous materials or compounds that decompose upon melting.
Experimental Protocol: Purity by DSC
DSC Conditions:
Sample Pan: Aluminum, hermetically sealed
Sample Weight: 1-3 mg
Purge Gas: Nitrogen at 50 mL/min
Heating Rate: 1-2 °C/min
Temperature Range: From a temperature well below the expected melting point to a temperature where the entire sample has melted.
Data Analysis:
The purity is calculated from the shape of the melting endotherm using specialized software that applies the van't Hoff equation. The software analyzes the partial areas of the melting peak as a function of temperature to determine the mole percent purity.
Conclusion and Recommendations
The comprehensive purity assessment of 4-Bromo-5-fluoro-2-iodobenzoic acid requires a multi-faceted analytical approach.
HPLC-UV is the recommended primary technique for routine quality control and for the separation and quantification of non-volatile impurities and degradation products. Its robustness and high-resolution capabilities make it indispensable for stability studies and batch release testing.
GC-MS serves as a crucial complementary technique for the identification and quantification of volatile and semi-volatile impurities. While requiring derivatization for the analysis of the main compound, it provides invaluable information about potential process-related impurities.
Quantitative ¹H NMR is the gold standard for the absolute determination of purity. It should be employed for the certification of reference standards and for obtaining an orthogonal, confirmatory purity value.
DSC offers a rapid and accurate method for determining the absolute purity of the crystalline solid form of 4-Bromo-5-fluoro-2-iodobenzoic acid, particularly for highly pure batches.
For a comprehensive and robust purity assessment, a combination of these techniques is recommended. An integrated approach, leveraging the strengths of each method, will provide the highest level of confidence in the quality and purity of 4-Bromo-5-fluoro-2-iodobenzoic acid, ensuring its suitability for its intended use in research and drug development.
References
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available at: [Link]
and 4- Bromobenzoic Acids both In Vitro and In Vivo. Chromatography Today. Available at: [Link]
Optimization and Validation of an HPLC-UV Method for Determination of Benzoic Acid and Sorbic Acid in Yogurt and Dried. Semantic Scholar. Available at: [Link]
Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry. PubMed. Available at: [Link]
(PDF) An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. ResearchGate. Available at: [Link]
Forced degradation and impurity profiling. ScienceDirect. Available at: [Link]
qNMR Purity Recipe Book (1 - Sample Preparation). Mestrelab Research. Available at: [Link]
Development and Validation of a Stability Indicating HPLC Method for the Estimation of Butamirate Citrate and Benzoic Acid in Pharmaceutical Products. Longdom Publishing. Available at: [Link]
Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. ResearchGate. Available at: [Link]
Derivatization Methods in GC and GC/MS. IntechOpen. Available at: [Link]
Purity Determination and DSC Tzero Technology. TA Instruments. Available at: [Link]
DSC thermogram of SA + 4BA complex. ResearchGate. Available at: [Link]
HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. UST Journals. Available at: [Link]
A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at: [Link]
The thermal behaviour of benzoic acid : isonicotinamide binary co-crystals. UCL Discovery. Available at: [Link]
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. Available at: [Link]
Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. Available at: [Link]
usp31nf26s1_m8130, USP Monographs: Benzoic Acid. uspbpep.com. Available at: [Link]
A study on forced degradation and validation of stability indicating rp-hplc method for determination of benzalkonium chloride. SciSpace. Available at: [Link]
Investigating the Purity of Substances by Means of DSC. NETZSCH Analyzing & Testing. Available at: [Link]
HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. UPB. Available at: [Link]
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]
Forced degradation study and validation of a RP- HPLC method for simultaneous estimation for drug content and release of Levodopa. The Pharma Innovation Journal. Available at: [Link]
Comparative Reactivity Guide: C-I vs. C-Br in 4-Bromo-5-fluoro-2-iodobenzoic Acid
Executive Summary For researchers and drug development professionals designing complex polyaromatic scaffolds, polyhalogenated building blocks offer a powerful pathway for sequential, orthogonal functionalization. 4-Brom...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers and drug development professionals designing complex polyaromatic scaffolds, polyhalogenated building blocks offer a powerful pathway for sequential, orthogonal functionalization. 4-Bromo-5-fluoro-2-iodobenzoic acid is a premier example of such a scaffold. It features two distinct cross-coupling sites—a C2-iodo group and a C4-bromo group—modulated by the steric and electronic influences of adjacent carboxylic acid and fluorine moieties.
This guide objectively compares the reactivity of the bromo versus iodo sites, providing the thermodynamic causality behind their behavior and delivering a self-validating experimental framework for chemoselective cross-coupling.
Thermodynamic Causality & Mechanistic Principles
The ability to selectively functionalize the C-I bond in the presence of a C-Br bond relies on the fundamental thermodynamic differences in their bond dissociation energies (BDEs) [1].
The C2-Iodo Advantage (Thermodynamic Control): The carbon-iodine (C-I) bond is significantly weaker (BDE ≈ 240 kJ/mol) than the carbon-bromine (C-Br) bond (BDE ≈ 276 kJ/mol)[1]. In palladium-catalyzed cross-coupling reactions, the oxidative addition of Pd(0) into the aryl halide is typically the rate-determining step. The lower activation barrier for C-I cleavage ensures that Pd(0) inserts into the C2 position orders of magnitude faster than at the C4 position.
Steric vs. Electronic Interplay: The C2-iodo group is positioned ortho to a bulky, coordinating carboxylic acid (-COOH). While this introduces steric hindrance that could theoretically impede catalyst approach, the thermodynamic weakness of the C-I bond overwhelmingly dictates the reaction's regioselectivity[2]. Conversely, the C4-bromo group is electronically activated by the electron-withdrawing para-COOH and the inductive effect (-I) of the ortho-fluorine. This makes the C4-Br bond highly reactive for subsequent steps, but it remains strictly secondary to the C-I bond during initial functionalization.
Reactivity map detailing the thermodynamic and structural factors of the dihaloarene.
Quantitative Comparison of Reaction Sites
To design an effective synthetic route, the distinct physical and chemical parameters of each halogen site must be accounted for. The table below summarizes the comparative reactivity profile.
Property
C2-Iodo Site
C4-Bromo Site
Bond Dissociation Energy (BDE)
~240 kJ/mol
~276 kJ/mol
Oxidative Addition Kinetics
Fast (Primary Site)
Slow (Secondary Site)
Steric Environment
High (ortho to -COOH)
Low (para to -COOH)
Electronic Environment
Activated by -COOH
Activated by -COOH and -F
Optimal Coupling Temp
25°C – 60°C
90°C – 110°C
Preferred Catalyst System
Mild (e.g., Pd(PPh3)4)
Robust/Bidentate (e.g., Pd(dppf)Cl2)
Self-Validating Experimental Workflows
To guarantee scientific integrity, the following sequential Suzuki-Miyaura cross-coupling protocols are designed as self-validating systems . By strictly controlling stoichiometry and temperature, and integrating specific analytical checkpoints, researchers can prevent off-target C-Br activation during the initial C-I coupling phase.
Phase 1: Chemoselective C2-I Functionalization
Objective: Selectively couple the C2-I bond while leaving the C4-Br bond entirely intact.
Causality: Pd(PPh3)4 is utilized as a mild Pd(0) source that readily inserts into the highly reactive C-I bond. A strict temperature limit of 60°C provides sufficient thermal energy to cross the C-I activation barrier while remaining safely below the threshold required for C-Br cleavage.
Preparation: In a Schlenk flask, combine 4-Bromo-5-fluoro-2-iodobenzoic acid (1.0 eq) and Arylboronic Acid A (1.05 eq). Note: The strict 1.05 eq stoichiometry acts as a thermodynamic limiter; without excess coupling partner, over-reaction is mathematically prevented.
Solvent: Suspend the mixture in a degassed solvent system of Toluene/EtOH/H2O (2:1:1).
Reaction: Heat to 60°C under an inert atmosphere for 4 hours.
Validation Checkpoint (Self-Validation): Withdraw a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS.
Pass Criteria: Complete disappearance of the starting mass (m/z 344.9). Appearance of the mono-coupled product mass. Absolute absence of bis-coupled byproduct. Do not proceed to workup until this profile is confirmed.
Workup: Acidify with 1M HCl to pH 3, extract with EtOAc, dry over Na2SO4, and purify via flash chromatography to isolate the C4-bromo intermediate.
Phase 2: C4-Br Functionalization
Objective: Couple the remaining C4-Br bond using the isolated intermediate from Phase 1.
Causality: Pd(dppf)Cl2 is selected because the bidentate dppf ligand increases electron density on the palladium center, forcing oxidative addition into the stronger C-Br bond. The temperature is elevated to 100°C to overcome the ~36 kJ/mol BDE gap.
Preparation: Combine the mono-coupled intermediate (1.0 eq) and Arylboronic Acid B (1.5 eq) in a reaction vial.
Catalyst & Base: Add Pd(dppf)Cl2 (10 mol%) and K3PO4 (3.0 eq). Note: K3PO4 is a stronger base, accelerating the transmetalation step for this more challenging substrate.
Solvent: Suspend in degassed 1,4-Dioxane/H2O (4:1).
Reaction: Heat to 100°C for 12 hours.
Validation Checkpoint (Self-Validation): Analyze the crude mixture via 19F NMR and LC-MS.
Pass Criteria: A distinct chemical shift in the 19F NMR signal confirms the replacement of the adjacent C4-bromine atom with the new aryl group, altering the local electronic environment of the C5-fluorine.
Workup: Standard aqueous workup and purification to yield the fully functionalized bis-aryl benzoic acid.
Sequential experimental workflow for the orthogonal cross-coupling of the C-I and C-Br bonds.
References
Bond Energies - Chemistry LibreTexts. LibreTexts. Available at:[Link] [1]
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Palani et al., Chemical Reviews (Available via PMC). Available at:[Link] [2]
Comparative
Electronic Effects & Synthetic Utility: 4-Bromo-5-fluoro-2-iodobenzoic Acid
A Publish Comparison Guide for Medicinal Chemistry Applications Executive Summary 4-Bromo-5-fluoro-2-iodobenzoic acid (CAS: 1870155-80-8) represents a highly specialized "tri-halogenated" scaffold.[1] Unlike standard di-...
Author: BenchChem Technical Support Team. Date: March 2026
A Publish Comparison Guide for Medicinal Chemistry Applications
Executive Summary
4-Bromo-5-fluoro-2-iodobenzoic acid (CAS: 1870155-80-8) represents a highly specialized "tri-halogenated" scaffold.[1] Unlike standard di-halogenated benzoates, this molecule offers three orthogonal handles for functionalization, governed by a distinct hierarchy of electronic and steric effects.
This guide compares the performance of this scaffold against common alternatives (e.g., 2,4-Dibromobenzoic acid and 4-Bromo-2-iodobenzoic acid), focusing on chemoselectivity in cross-coupling reactions and the electronic modulation provided by the 5-fluoro substituent.
Part 1: Electronic Profile & Structural Analysis
To predict reactivity, we must deconstruct the electronic environment created by the three substituents on the benzoic acid core.
1.1 The Electronic Vector Map
Position 1 (-COOH): The anchor. Electron-withdrawing group (EWG) via induction (-I) and resonance (-R).
Position 2 (-I):The "Ortho Effect" Trigger.
Sterics: The bulky Iodine atom forces the carboxylic acid out of planarity with the benzene ring, disrupting conjugation. This increases the acidity (lower pKa) relative to meta/para isomers.
Reactivity: The C-I bond is the weakest (
kcal/mol), making it the site of first oxidative addition.
Position 4 (-Br):The Secondary Handle.
Para to the EWG (-COOH).[2] Moderately deactivating but accessible for coupling once the C-I site is engaged.
Position 5 (-F):The Metabolic Shield.
Meta to -COOH. The strongest inductive withdrawing group (
). It severely deactivates the ring toward electrophilic attack but activates adjacent positions for nucleophilic attack (though less relevant here due to the anionic carboxylate). Crucially, it blocks metabolic oxidation at the C5 position.
1.2 Visualization of Electronic Vectors
The following diagram illustrates the competing electronic effects defining this molecule's reactivity.
Figure 1: Electronic vector map showing the interplay between steric bulk at C2 and inductive effects at C5.
Part 2: Performance Comparison
We compared 4-Bromo-5-fluoro-2-iodobenzoic acid (Product A) against two standard alternatives used in drug discovery.
Dissolution: Dissolve the benzoic acid derivative in DME (0.1 M concentration) in a round-bottom flask.
Degassing: Sparge the solution with Argon for 15 minutes to remove
(Critical for preventing homocoupling).
Addition: Add the catalyst
and the aqueous base.
Reaction: Stir at Room Temperature (20–25°C) for 4–6 hours.
Note: Do NOT heat. Heating activates the C4-Br bond.
Validation: Monitor by TLC or LC-MS. The starting material (
min) should convert to the mono-coupled product ( min).
Workup: Acidify to pH 3 with 1N HCl, extract with EtOAc, and concentrate.
3.2 Protocol: Synthesis of the Core (Sandmeyer Route)
If the material is not commercially available, it is synthesized from the aniline precursor.
Start: Methyl 2-amino-4-bromo-5-fluorobenzoate.
Diazotization: Treat with
in at 0°C.
Iodination: Add
solution slowly.
Hydrolysis: Saponify the ester with LiOH/THF to yield the free acid.
Part 4: Reaction Pathway Visualization
The following diagram details the sequential functionalization logic, demonstrating how to access complex scaffolds from this single building block.
Figure 2: Sequential functionalization strategy exploiting bond energy differences (
).
References
National Bureau of Standards. (1958).[4] Acidity of o-halobenzoic acids. Journal of Research of the National Bureau of Standards, 60, 569.[4] Retrieved from [Link]
OpenStax. (2023).[5] Substituent Effects on Acidity. Organic Chemistry. Retrieved from [Link]
Ningbo Inno Pharmchem. (2025).[6] 5-Bromo-2-iodobenzoic Acid: Properties and Applications. Retrieved from [Link]
comparison of 4-Bromo-5-fluoro-2-iodobenzoic acid with similar building blocks
Advanced Chemoselectivity in Drug Discovery: A Comparison Guide to 4-Bromo-5-fluoro-2-iodobenzoic Acid and Analogous Building Blocks Executive Summary In modern medicinal chemistry, the rapid assembly of complex, multi-s...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Chemoselectivity in Drug Discovery: A Comparison Guide to 4-Bromo-5-fluoro-2-iodobenzoic Acid and Analogous Building Blocks
Executive Summary
In modern medicinal chemistry, the rapid assembly of complex, multi-substituted aromatic scaffolds relies heavily on transition-metal-catalyzed cross-coupling reactions. 4-Bromo-5-fluoro-2-iodobenzoic acid represents a masterclass in rational building block design. By incorporating three distinct halogens (I, Br, F) alongside an ortho-directing carboxylic acid, this molecule offers orthogonal reactivity handles. This guide objectively compares its performance against similar building blocks, detailing the thermodynamic causality that dictates its superior chemoselectivity and providing a self-validating protocol for sequential functionalization.
Structural Logic & Thermodynamic Causality
The synthetic power of polyhalogenated compounds lies in the differential reactivity of their functional groups, allowing for controlled, stepwise modifications without the need for cumbersome protecting group strategies [1]. In palladium-catalyzed cross-couplings (such as the Suzuki-Miyaura reaction), the rate-determining step is the oxidative addition of the Pd(0) species into the aryl halide bond [2]. The utility of 4-Bromo-5-fluoro-2-iodobenzoic acid is governed strictly by the distinct Bond Dissociation Energies (BDE) of its carbon-halogen bonds:
C2-Iodine (BDE ~65 kcal/mol): The low activation energy required to cleave the C-I bond ensures it is the primary site of reactivity. This thermodynamic preference completely overrides the steric hindrance imposed by the adjacent C1-carboxylic acid.
C4-Bromine (BDE ~81 kcal/mol): Remains intact under mild coupling conditions. It serves as a secondary coupling site, requiring elevated temperatures and electron-rich ligands to facilitate a subsequent oxidative addition.
C5-Fluorine (BDE ~115 kcal/mol): Completely inert to standard Pd(0) insertion. Its role is twofold: it inductively activates the adjacent C4-Br bond toward oxidative addition, and it imparts critical lipophilicity and metabolic stability to the final pharmaceutical payload.
When designing a synthetic route, selecting the correct halogenated precursor dictates whether a process will be a high-yielding automated synthesis or a bottlenecked purification nightmare. Attempting to achieve monosubstitution on symmetrically or similarly halogenated rings (e.g., dibromoarenes) often results in poor regioselectivity, yielding intractable mixtures of isomers [3].
The table below summarizes the quantitative and qualitative performance differences between 4-Bromo-5-fluoro-2-iodobenzoic acid and its closest structural analogs.
Building Block
Primary Coupling Site
Secondary Coupling Site
Regioselectivity (1st Coupling)
Downstream Lipophilicity
4-Bromo-5-fluoro-2-iodobenzoic acid
C2 (Iodine)
C4 (Bromine)
>99% (C2 vs C4)
High (due to C5-Fluorine)
2,4-Dibromo-5-fluorobenzoic acid
C2 / C4 (Mixed)
C4 / C2 (Mixed)
Poor (~3:1 mixture)
High (due to C5-Fluorine)
4-Bromo-2-iodobenzoic acid
C2 (Iodine)
C4 (Bromine)
>99% (C2 vs C4)
Moderate (Lacks Fluorine)
2-Bromo-5-fluorobenzoic acid
C2 (Bromine)
N/A
Single site
High (due to C5-Fluorine)
Analysis: Replacing the C2-Bromine of 2,4-dibromo-5-fluorobenzoic acid with a C2-Iodine resolves the regioselectivity issue entirely. The kinetic preference for C-I oxidative addition is so absolute that the formation of C4-coupled byproducts during the first step is virtually eliminated, maximizing overall yield.
To demonstrate the practical superiority of 4-Bromo-5-fluoro-2-iodobenzoic acid, the following protocol details a sequential Suzuki-Miyaura diarylation.
System Validation Logic: This protocol is inherently self-validating. The success of Step 2 proves the chemoselectivity of Step 1. If Step 1 were not >99% selective for the C-I bond, Step 2 would produce a complex matrix of regioisomers, easily detectable via LC-MS as multiple distinct peaks with identical mass-to-charge (m/z) ratios. A single, clean product peak after Step 2 confirms absolute site-fidelity during the initial coupling.
Objective: Exclusively functionalize the C-I bond while preserving the C-Br bond.
Reagents: Charge a Schlenk flask with 4-Bromo-5-fluoro-2-iodobenzoic acid (1.0 eq), Arylboronic acid A (1.05 eq), and Pd(PPh3)4 (2 mol%).
Solvent & Base: Add a degassed mixture of THF/H2O (4:1) followed by Na2CO3 (2.0 eq).
Causality: THF provides necessary solubility, while the weak base (Na2CO3) and standard phosphine ligand (PPh3) ensure the catalytic cycle is active enough for C-I insertion but too sluggish to break the stronger C-Br bond [2].
Reaction: Stir at 45°C for 4 hours.
Validation Checkpoint: Monitor by LC-MS. The reaction is complete when the starting material mass disappears, replaced by a single peak corresponding to the mono-arylated intermediate. Crucially, the mass spectrum must display the classic 1:1 isotopic pattern (M / M+2) indicative of an intact bromine atom.
Step 2: C4-Arylation (Harsh Conditions)
Objective: Functionalize the remaining C-Br bond to yield the diarylated scaffold.
Reagents: Isolate the intermediate from Step 1. Combine with Arylboronic acid B (1.5 eq) and Pd(dppf)Cl2 (5 mol%).
Causality: The bidentate 'dppf' ligand increases the electron density on the palladium center, effectively lowering the activation barrier required for C-Br oxidative addition. The stronger base (K3PO4) accelerates the transmetalation step, which is often rate-limiting for sterically hindered substrates [4].
Reaction: Stir at 90°C for 12 hours.
Validation Checkpoint: LC-MS will show the disappearance of the brominated intermediate and the emergence of a single peak for the fully diarylated scaffold (lacking the M+2 bromine isotope pattern).
References
NobelPrize.org. "Palladium-Catalyzed Cross Couplings in Organic Synthesis." Nobel Prize Scientific Background. Available at: [Link]
National Institutes of Health (NIH). "Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline." PMC. Available at:[Link]
University of Windsor. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Academic Review. Available at:[Link]
Comparative
Precision Scaffolding: Structural Analogs of 4-Bromo-5-fluoro-2-iodobenzoic Acid
Executive Summary: The Tri-Orthogonal Advantage In the high-stakes arena of fragment-based drug discovery (FBDD), 4-Bromo-5-fluoro-2-iodobenzoic acid (BFIB) acts as a premier "tri-orthogonal" scaffold. Unlike simple benz...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Tri-Orthogonal Advantage
In the high-stakes arena of fragment-based drug discovery (FBDD), 4-Bromo-5-fluoro-2-iodobenzoic acid (BFIB) acts as a premier "tri-orthogonal" scaffold. Unlike simple benzoic acids, BFIB offers three distinct halogen handles—Iodine (C-2), Bromine (C-4), and Fluorine (C-5)—each with a unique reactivity profile.
This guide objectively compares BFIB against its structural analogs, focusing on chemoselectivity , reaction efficiency , and downstream utility . We analyze why BFIB is often the superior choice for synthesizing complex kinase inhibitors (e.g., MEK/ERK pathway targets) compared to cheaper di-bromo alternatives.
The Core Value Proposition: Sequential Functionalization
The primary utility of BFIB lies in the Bond Dissociation Energy (BDE) hierarchy :
C-2 Iodine (~65 kcal/mol): Reacts at Room Temperature (RT) to 40°C.
C-4 Bromine (~81 kcal/mol): Reacts at >80°C.
C-5 Fluorine (~125 kcal/mol): Inert to Pd-catalysis; requires SNAr or specialized activation.
This hierarchy allows researchers to "program" the molecule, installing three different functional groups in a specific sequence without protecting groups.
Comparative Analysis of Structural Analogs
We compare BFIB against three primary market alternatives.
Requires strict temp control to avoid bis-coupling.
Cannot form ortho-fused heterocycles (e.g., phthalides).
Deep Dive: Why Choose BFIB?
Vs. Analog A (The "Economy" Di-Bromo)
The Problem: Using 2,4-dibromo-5-fluorobenzoic acid is chemically risky. Both halogens are bromines. While the C-2 position is electronically more deficient (ortho to electron-withdrawing COOH), the C-4 position is less sterically hindered. This leads to a "tug-of-war" resulting in inseparable mixtures of regioisomers (C-2 coupled, C-4 coupled, and bis-coupled products).
The BFIB Solution: The C-I bond in BFIB undergoes oxidative addition with Pd(0) orders of magnitude faster than the C-Br bond. You can run a Suzuki coupling at 25°C to exclusively functionalize C-2, leaving the C-4 Bromine perfectly intact for a second step.
Vs. Analog B (The "Regio-Isomer")
The Context: Analog B (4-Bromo-2-fluoro-5-iodobenzoic acid) places the reactive Iodine at the meta (C-5) position.
The Decision: If your drug pharmacophore requires a linear extension (meta-substitution), Analog B is superior due to lower steric hindrance. However, if you are building fused heterocycles (e.g., cyclizing the acid with the C-2 substituent to form isocoumarins or isoindolinones), BFIB is the only viable option .
Visualizing the Reactivity Landscape
The following diagram maps the logical flow of synthesizing complex scaffolds using BFIB, highlighting the "Gatekeeper" role of the Iodine atom.
Figure 1: The sequential functionalization workflow. Note how the reactivity hierarchy (I > Br > F) dictates the synthetic order.
Experimental Protocols (Self-Validating Systems)
These protocols are designed to maximize selectivity. The "Self-Validating" aspect relies on Thin Layer Chromatography (TLC) monitoring of the distinct Rf shifts caused by the loss of Iodine vs. Bromine.
Protocol A: Selective C-2 Suzuki-Miyaura Coupling
Objective: Functionalize the C-2 position with a boronic acid while preserving the C-4 Bromine.
Catalyst: Pd(PPh3)4 (3-5 mol%) — Chosen for mild reactivity.
Base: Na2CO3 (2.0 M aqueous, 3.0 equiv)
Solvent: DME/Water (3:1) or 1,4-Dioxane/Water.
Methodology:
Degassing (Critical): Charge the reaction vessel with solvents and sparge with Argon for 15 minutes. Oxygen is the enemy of selectivity here; it promotes homocoupling and catalyst deactivation.
Addition: Add BFIB, Boronic Acid, and Base. Add Catalyst last under positive Argon pressure.
Temperature Control: Stir at Room Temperature (20-25°C) .
Expert Insight: Do NOT heat. Heating triggers the C-4 Bromine activation.
Monitoring: Check TLC/LC-MS at 2 hours.
Success Marker: Disappearance of starting material.
Failure Marker: Appearance of bis-coupled product (indicates temperature was too high or ligand too active).
Workup: Acidify to pH 3 with 1N HCl (to protonate the acid), extract with EtOAc.
Amine: Morpholine or Aniline derivative (1.2 equiv).
Catalyst: Pd2(dba)3 (2 mol%) + XPhos (4 mol%).
Base: Cs2CO3 (3.0 equiv).
Solvent: Toluene or t-Amyl alcohol.
Methodology:
Setup: Combine reagents in a sealed tube (exclude air).
Activation: Heat to 100°C for 12-16 hours.
Causality: The C-Br bond requires significant thermal energy and a bulky, electron-rich ligand (XPhos) to undergo oxidative addition efficiently.
Purification: The carboxylic acid moiety may streak on silica. Consider converting to a methyl ester (TMS-diazomethane) prior to purification if isolation is difficult.
Structural Decision Tree
Use this logic flow to determine if BFIB is the correct starting material for your specific target.
Figure 2: Decision matrix for scaffold selection.
References
University College Dublin. "Pd-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-bromobenzoic acid." Research Repository.[Link]
Operational Guide for the Safe Handling and Disposal of 4-Bromo-5-fluoro-2-iodobenzoic Acid
Executive Safety & Operational Briefing As researchers and drug development professionals, we frequently utilize highly functionalized building blocks like 4-Bromo-5-fluoro-2-iodobenzoic acid (CAS 1870155-80-8) for cross...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Safety & Operational Briefing
As researchers and drug development professionals, we frequently utilize highly functionalized building blocks like 4-Bromo-5-fluoro-2-iodobenzoic acid (CAS 1870155-80-8) for cross-coupling and orthogonal functionalization in complex organic synthesis ([1]). However, the very features that make this molecule synthetically valuable—its three distinct halogens (Bromine, Fluorine, and Iodine) on an aromatic scaffold—create a highly sensitive disposal scenario. This operational guide details the strict logistical and safety protocols required to manage this polyhalogenated compound, ensuring laboratory safety, regulatory compliance, and environmental protection.
The Causality of Polyhalogenated Waste Disposal
Expertise & Experience: Why is 4-Bromo-5-fluoro-2-iodobenzoic acid treated with such stringent operational oversight?
When we dispose of halogenated aromatics, we cannot rely on standard organic waste streams. Combustion of polyhalogenated aromatics at standard incinerator temperatures (600–900°C) provides insufficient activation energy to completely cleave the robust carbon-halogen bonds. This leads to the thermodynamic stabilization and emission of highly toxic polychlorinated or polyhalogenated dibenzo-p-dioxins (PHDDs) and dibenzofurans (PHDFs).
Furthermore, the complete oxidation of this compound generates hydrofluoric acid (HF), hydrobromic acid (HBr), and hydroiodic acid (HI). Consequently, environmental agencies mandate that such wastes undergo high-temperature liquid injection or rotary kiln incineration (>1100°C) equipped with alkaline wet scrubbers to neutralize the corrosive effluent gases ([2]). Segregation from non-halogenated waste is not just a regulatory formality; it is a chemical necessity to prevent incinerator degradation and toxic atmospheric release.
Quantitative Disposal Parameters
To ensure compliance and operational safety, all quantitative thresholds regarding the disposal of this compound must be strictly observed.
Parameter
Specification
Causality / Rationale
Waste Classification
Halogenated Organic Waste
Contains Br, F, and I; requires specialized F-listed or characteristic waste routing ([3]).
Incineration Temp.
> 1100 °C
Prevents the formation of toxic polyhalogenated dioxins and furans ([2]).
Liquid Waste Fill Limit
90% of container capacity
Prevents over-pressurization from vapor expansion in the laboratory ([4]).
Liquid Water Content
< 10%
Excess water quenches incinerator temperatures, reducing the destruction and removal efficiency (DRE) ([4]).
Scrubbing Requirement
Alkaline Wet Scrubbing
Neutralizes corrosive HF, HBr, and HI gases generated during high-temperature combustion ([2]).
Step-by-Step Disposal Protocols
Protocol A: Solid Waste Management (Unused Reagent or Spill Decontamination)
This protocol applies to pure powder, crystallized product, or solid materials used during cleanup.
Segregation: Identify the waste strictly as "Solid Halogenated Organic Waste." Do not mix this with non-halogenated solids, silica gel from non-halogenated columns, or biological waste.
Containment: Transfer the powder into a chemically compatible, sealable container (e.g., High-Density Polyethylene, HDPE). Avoid metal containers; trace ambient moisture can hydrolyze the halogens over time to form corrosive acids that degrade the vessel integrity.
Labeling: Affix a hazardous waste label immediately upon waste generation. Specify the exact contents: "Hazardous Waste: 4-Bromo-5-fluoro-2-iodobenzoic acid (Polyhalogenated Aromatic)."
Self-Validating Check: Verify the container seal is intact. Invert the sealed container over a secondary containment tray for 5 seconds to ensure zero particulate leakage before transporting it to the central accumulation area.
This protocol applies when the compound is dissolved in reaction solvents (e.g., DMF, DCM, THF).
Solvent Compatibility Check: Ensure the primary reaction solvent is compatible with your institution's halogenated waste stream. Keep non-halogenated waste solvents separated from halogenated waste to the fullest extent possible to reduce disposal costs ([5]).
Transfer: Operating within a certified chemical fume hood, funnel the liquid waste into a designated "Halogenated Solvent Waste" carboy (typically a UN-rated 5L plastic can) ([4]).
Volume & Composition Control: Fill the container to a maximum of 90% capacity to allow for thermal vapor expansion. Ensure the total water content of the bulk waste remains below 10% to maintain the high BTU value required for efficient incineration ([4]).
Self-Validating Check: Cap the container tightly until a mechanical "clicking" sound is heard (if using standard safety caps). Wipe the exterior of the container with a dry, disposable cloth to ensure no residual solvent remains on the outside, then dispose of the cloth in the solid halogenated waste bin.
Spill Response & Decontamination Workflow
In the event of a powder spill outside of the fume hood, execute the following immediate action plan:
Immediate Isolation: Evacuate personnel from the immediate vicinity. If the spill is inside a fume hood, lower the sash to increase face velocity and contain aerosolized particulates.
PPE Donning: Equip heavy-duty nitrile gloves, safety goggles (providing a complete seal), and a fully buttoned lab coat ([6]).
Mechanical Recovery: Use a non-sparking, anti-static brush and dustpan to gently sweep up the bulk solid. Place the recovered solid directly into an HDPE solid hazardous waste container.
Chemical Decontamination: Dampen a disposable absorbent pad with a compatible solvent (e.g., isopropanol). Wipe the spill area from the perimeter inward. The solvent prevents the aerosolization of the fine polyhalogenated powder while lifting residual residue.
Secondary Disposal: Dispose of all contaminated wipes, gloves, and absorbent pads as solid halogenated waste following Protocol A .
Disposal Decision Workflow
Logical workflow for the segregation and disposal of polyhalogenated aromatic waste.